molecular formula C₁₅H₂₀D₅NO₂ B1159274 O-Desmethyl Mebeverine Alcohol-d5

O-Desmethyl Mebeverine Alcohol-d5

Cat. No.: B1159274
M. Wt: 256.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethyl Mebeverine Alcohol-d5, also known as O-Desmethyl Mebeverine Alcohol-d5, is a useful research compound. Its molecular formula is C₁₅H₂₀D₅NO₂ and its molecular weight is 256.4. The purity is usually 95%.
BenchChem offers high-quality O-Desmethyl Mebeverine Alcohol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl Mebeverine Alcohol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₅H₂₀D₅NO₂

Molecular Weight

256.4

Synonyms

4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol-d5; 

Origin of Product

United States

Foundational & Exploratory

Mebeverine Metabolic Profiling: The O-Desmethyl Mebeverine Alcohol Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic biotransformation of Mebeverine, with a specific focus on the formation and characterization of O-Desmethyl Mebeverine Alcohol (ODMA) . Mebeverine is a musculotropic antispasmodic largely used for Irritable Bowel Syndrome (IBS).[1] Its pharmacokinetics are characterized by rapid, extensive first-pass hydrolysis, rendering the parent compound undetectable in plasma.[1]

For drug development and bioanalytical scientists, understanding the ODMA pathway is critical for two reasons:

  • Pharmacokinetic Fidelity: ODMA represents a Phase I oxidative branch of the primary metabolite (Mebeverine Alcohol), distinct from the carboxylic acid pathway.[1]

  • Forensic & Clinical Specificity: Mebeverine metabolites share structural homology with para-methoxy-N-ethylamphetamine (PMEA).[1] Accurate characterization of ODMA and its downstream acid conjugates is essential to distinguish therapeutic use from illicit amphetamine exposure in toxicology screens.[1]

Molecular Architecture & Physicochemical Context

Mebeverine is an ester prodrug designed for local action in the gut, but its systemic absorption triggers an immediate metabolic cascade.[1]

PropertyDetail
Parent Compound Mebeverine (3,4-dimethoxybenzoic acid 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl ester)
Class Musculotropic Antispasmodic / Phenethylamine derivative
Metabolic Trigger Ester bond susceptibility to plasma/hepatic esterases
Key Structural Motif The molecule consists of a Veratric Acid moiety and an Amino-Alcohol moiety.[1][2]
The "Alcohol" Moiety

The core subject of this guide is the amino-alcohol fragment released upon hydrolysis:

  • Chemical Name: 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butan-1-ol[1][2]

  • Common Name: Mebeverine Alcohol (MAL)[1]

  • Significance: This lipophilic intermediate undergoes further Phase I oxidation (to acid) or demethylation (to phenol).[1]

The Metabolic Cascade: From Ester to O-Desmethyl Alcohol[1]

The metabolism of Mebeverine is not a single linear event but a bifurcated cascade.[1] Upon entering the portal circulation, esterases cleave the molecule. The resulting alcohol fragment then faces two competing Phase I pathways: oxidation of the terminal alcohol or O-demethylation of the phenyl ring.[1]

Pathway Diagram (DOT Visualization)

The following diagram illustrates the divergence of Mebeverine metabolism, highlighting the specific formation of ODMA.

MebeverineMetabolism Mebeverine Mebeverine (Parent Ester) VeratricAcid Veratric Acid (3,4-dimethoxybenzoic acid) Mebeverine->VeratricAcid Hydrolysis MebAlcohol Mebeverine Alcohol (MAL) (Primary Metabolite) Mebeverine->MebAlcohol Hydrolysis ODMA O-Desmethyl Mebeverine Alcohol (ODMA) (Target Phenol Metabolite) MebAlcohol->ODMA Phase I O-Demethylation MebAcid Mebeverine Acid (MAC) (Carboxylic Acid) MebAlcohol->MebAcid Phase I Oxidation DesmethylAcid Desmethyl Mebeverine Acid (DMAC) ODMA->DesmethylAcid Oxidation (Minor Route) MebAcid->DesmethylAcid O-Demethylation Esterase Plasma/Liver Esterases (Hydrolysis) CYP_Demeth CYP450 (O-Demethylation) Oxidation ADH/ALDH (Alcohol Oxidation)

Caption: Bifurcated metabolic pathway of Mebeverine.[1] The formation of O-Desmethyl Mebeverine Alcohol (ODMA) occurs via CYP-mediated O-demethylation of the primary alcohol metabolite.[1]

Mechanistic Detail
  • Primary Hydrolysis: Mebeverine is rapidly hydrolyzed by carboxylesterases (hCE1/hCE2) in plasma and liver.[1] This step is so fast that parent Mebeverine is rarely detected in systemic circulation.[1][3]

  • Formation of ODMA: The resulting Mebeverine Alcohol contains a p-methoxy group on the phenethylamine ring.[1] Cytochrome P450 enzymes (likely CYP2D6 based on structural homology to other methoxy-phenethylamines) catalyze the O-demethylation of this group.[1]

    • Reaction: R-O-CH₃ + [O] → R-OH + HCHO[1]

    • Product: The methoxy group is converted to a hydroxyl group, creating a phenol: O-Desmethyl Mebeverine Alcohol .[1]

Analytical Methodologies: Detecting ODMA

Because ODMA is a secondary metabolite often present in lower concentrations than the carboxylic acid derivatives (MAC and DMAC), high-sensitivity LC-MS/MS is required for detection.[1]

Recommended LC-MS/MS Protocol

This protocol is designed to separate the polar acid metabolites from the relatively less polar alcohol metabolites.[1]

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[1]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Desalting
5.0 90 Elution of Alcohols
6.0 90 Wash

| 6.1 | 5 | Re-equilibration |[1]

Mass Spectrometry Transitions (MRM): Note: Exact m/z values depend on protonation state ([M+H]+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mebeverine Alcohol 266.2121.125
ODMA (Target) 252.2 107.1 28
Mebeverine Acid 280.2121.122
Desmethyl Acid (DMAC) 266.1107.125

Technical Note: The transition 252.2 -> 107.1 for ODMA corresponds to the loss of the amino-butyl chain, retaining the hydroxy-benzyl tropylium ion characteristic of the demethylated phenol ring.[1]

Experimental Protocol: In Vitro Generation of ODMA

To study ODMA formation without clinical dosing, researchers can generate the metabolite using Human Liver Microsomes (HLM).[1]

Reagents
  • Substrate: Mebeverine Alcohol (synthesized or purchased).[1] Note: Using parent Mebeverine requires esterases; starting with the alcohol isolates the CYP step.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final conc. 0.5 mg/mL) in a microcentrifuge tube.

    • Add 5 µL of Mebeverine Alcohol stock (final conc. 10 µM).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 50 µL of NADPH regenerating system to start the reaction.

  • Reaction Phase:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60 minutes.

  • Quenching:

    • At each timepoint, remove 100 µL of the mixture.

    • Add to 300 µL of ice-cold Acetonitrile (containing Internal Standard).

    • Vortex for 30 seconds.

  • Preparation for Analysis:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials for MS/MS analysis of ODMA formation.[1]

Clinical & Forensic Relevance[1][4]

Pharmacokinetics

While Mebeverine Acid (MAC) and Desmethyl Mebeverine Acid (DMAC) are the dominant circulating metabolites, ODMA serves as a crucial marker for the metabolic capacity of the CYP system acting on the drug.[1]

  • Accumulation: In patients with renal impairment, the glucuronidated conjugates of ODMA may accumulate.

  • Half-life: The secondary metabolites generally exhibit a longer half-life (approx. 5-6 hours) compared to the transient primary alcohol.[1]

The "False Positive" Amphetamine Issue

A critical application of identifying ODMA is in forensic toxicology.[1]

  • The Problem: Mebeverine metabolites are structurally homologous to para-methoxy-N-ethylamphetamine (PMEA) and para-methoxyamphetamine (PMA).[1][4]

  • The Solution: Immunoassays may cross-react.[1] Confirmatory testing (GC-MS or LC-MS) must specifically look for the unique "fingerprint" of Mebeverine metabolism: the simultaneous presence of Mebeverine Acid and Desmethyl Mebeverine Acid .[1] ODMA provides further structural confirmation of the specific mebeverine backbone, distinguishing it from illicit amphetamine abuse.

References

  • Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[1][5][6][7] Journal of Pharmaceutical and Biomedical Analysis.[1][5][6][7][8] [Link]

  • Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[8] Journal of Pharmaceutical and Biomedical Analysis.[1][5][6][7][8] [Link]

  • World Anti-Doping Agency (WADA).[1][6][7] (2021). Technical Letter – TL24: Mebeverine Metabolism. [Link][1]

  • Kristinsson, J., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry.[6][7] Pharmacology & Toxicology.[1][6][7] [Link]

  • Kraemer, T., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine.[1][6][7] Drug Metabolism and Disposition.[1][6][7] [Link]

Sources

Certificate of Analysis: A Technical Guide to O-Desmethyl Mebeverine Alcohol-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical examination of the characterization and certification of O-Desmethyl Mebeverine Alcohol-d5. It is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative bioanalysis. This document will deconstruct the typical Certificate of Analysis (CoA), explaining the scientific rationale behind each analytical test and its importance in ensuring data integrity for pharmacokinetic and metabolic studies.

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drug metabolites in biological matrices is paramount. Mebeverine, an antispasmodic drug, is rapidly hydrolyzed in the body to its primary metabolites, including O-Desmethyl Mebeverine Alcohol.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as O-Desmethyl Mebeverine Alcohol-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The SIL internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response.[3][6]

A Certificate of Analysis for a SIL compound is more than a simple declaration of quality; it is a comprehensive dossier that provides the end-user with the necessary evidence to confidently use the material in their assays. This guide will walk through the essential components of a CoA for O-Desmethyl Mebeverine Alcohol-d5, providing the "why" behind the "what."

Physicochemical Characterization

A thorough understanding of the physicochemical properties of the reference standard is fundamental.

PropertyValueMethod
Chemical Name 4-(2-((Ethyl-d5)(4-hydroxybutyl)amino)propyl)phenolIUPAC Nomenclature
Molecular Formula C₁₅H₂₀D₅NO₂Mass Spectrometry
Molecular Weight 256.40 g/mol Mass Spectrometry
CAS Number 155172-67-1 (Unlabeled)Chemical Abstracts Service
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Methanol, Acetonitrile, DMSOExperimental Determination
  • Rationale: The identity and basic properties of the compound must be unequivocally established. The molecular formula and weight are confirmed by mass spectrometry, which is a cornerstone of its analysis. Solubility information is critical for the practical preparation of stock and working solutions for bioanalytical assays.[7]

Analytical Testing and Specifications

This section forms the core of the Certificate of Analysis, detailing the battery of tests performed to ensure the identity, purity, and isotopic integrity of O-Desmethyl Mebeverine Alcohol-d5.

Identity Confirmation
  • Purpose: To confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms.

  • Methodology: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) is placed in a high-field NMR spectrometer. The resulting spectrum shows peaks corresponding to different protons in the molecule.

  • Interpretation: The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the proposed structure of O-Desmethyl Mebeverine Alcohol. The absence of signals corresponding to the deuterated positions confirms the location of the deuterium labels. Isotopic labeling is a key technique in NMR for structure determination.[8]

  • Purpose: To confirm the molecular weight of the compound and provide further structural information through fragmentation analysis.

  • Methodology: The compound is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 257.2. High-resolution mass spectrometry allows for the determination of the elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern must be consistent with the known structure of O-Desmethyl Mebeverine Alcohol.

Purity Assessment
  • Purpose: To determine the chemical purity of the compound by separating it from any non-isomeric impurities.

  • Methodology: A solution of the compound is injected onto an HPLC column (e.g., C18). A mobile phase gradient is used to elute the compound and any impurities, which are then detected by a UV detector.

  • Interpretation: The purity is typically reported as the percentage of the main peak area relative to the total peak area. A high purity (e.g., ≥98%) ensures that there are no significant impurities that could interfere with the analysis.

Experimental Protocol: HPLC Purity Determination

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Isotopic Purity and Enrichment
  • Purpose: To determine the isotopic purity (the percentage of the compound that is deuterated) and the isotopic enrichment (the percentage of the deuterated molecules that have the desired number of deuterium atoms).

  • Methodology: A sensitive LC-MS/MS method is used to monitor the transition of the deuterated compound (e.g., m/z 257.2 → fragment ion) and any corresponding unlabeled compound (e.g., m/z 252.2 → fragment ion).

  • Interpretation: The isotopic purity is calculated by comparing the peak area of the deuterated compound to the sum of the peak areas of the deuterated and unlabeled compounds. The isotopic enrichment is determined by examining the mass distribution of the molecular ion cluster. A high isotopic purity (e.g., >99%) is crucial to prevent cross-talk between the analyte and internal standard channels in a quantitative assay.[6]

ParameterSpecificationResult
Chemical Purity (HPLC) ≥ 98.0%99.5%
Isotopic Purity (LC-MS/MS) ≥ 99%99.8%
Deuterium Enrichment ≥ 98% at d₅Conforms

Experimental Protocol: Isotopic Purity by LC-MS/MS

  • LC System: Shimadzu Nexera X2 or equivalent.

  • MS System: Sciex Triple Quad™ 5500 or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: ESI Positive.

  • MRM Transitions:

    • O-Desmethyl Mebeverine Alcohol-d₅: Q1: 257.2, Q3: [Specific fragment ion]

    • O-Desmethyl Mebeverine Alcohol (unlabeled): Q1: 252.2, Q3: [Specific fragment ion]

Data Visualization and Workflow

Bioanalytical Workflow for Metabolite Quantification

The following diagram illustrates the typical workflow where O-Desmethyl Mebeverine Alcohol-d5 is utilized as an internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spike Spike with O-Desmethyl Mebeverine Alcohol-d5 (IS) Plasma->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification CoA Logic Diagram cluster_identity Identity cluster_purity Purity cluster_properties Properties CoA Certificate of Analysis NMR ¹H-NMR NMR->CoA MS Mass Spectrometry MS->CoA HPLC HPLC HPLC->CoA LCMS_Purity Isotopic Purity (LC-MS/MS) LCMS_Purity->CoA Appearance Appearance Appearance->CoA Solubility Solubility Solubility->CoA

Caption: Interrelation of analytical tests in a Certificate of Analysis.

Conclusion

The Certificate of Analysis for O-Desmethyl Mebeverine Alcohol-d5 is a critical document that underpins the reliability of quantitative bioanalytical data. Each test, from structural confirmation by NMR and MS to purity assessment by HPLC and isotopic analysis by LC-MS/MS, provides a layer of evidence supporting the material's suitability as an internal standard. By understanding the scientific principles and methodologies behind the CoA, researchers can ensure the integrity of their pharmacokinetic and metabolic studies, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Tulich, L. J., Randall, J. L., Kelm, G. R., & Wehmeyer, K. R. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Applications, 682(2), 273–281. [Link]

  • Wikipedia. (2023). Isotopic labeling. [Link]

  • Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(4), 1863-1873. [Link]

  • Gardner, G. W., & Tusa, J. K. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 10(5), 557-562. [Link]

  • MDPI. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. [Link]

  • Eurachem. (n.d.). Guidelines for the Selection and Use of Reference Materials. [Link]

  • Chromatography Forum. (2011). Does internal standard have to have purity known?[Link]

  • Bruker. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • Veeprho. (n.d.). O-Desmethyl Mebeverine Alcohol D5 Citrate. [Link]

  • ResearchGate. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. [Link]

  • Acanthus Research. (n.d.). O-Desmethyl Mebeverine Alcohol-D5. [Link]

  • Veeprho. (n.d.). Desmethyl Mebeverine Alcohol-D5. [Link]

  • Borer, M. (2019). Reference Standards and Regulatory Milestones. [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • ARTIS STANDARDS. (n.d.). O-Desmethyl Mebeverine Alcohol D5. [Link]

  • CASSS. (n.d.). Reference Standards: Common Practices and Challenges. [Link]

  • Pharmaffiliates. (n.d.). O-Desmethyl Mebeverine Alcohol D5 Citrate. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. [Link]

  • ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link]

  • Wikipedia. (2023). Internal standard. [Link]

  • International Atomic Energy Agency. (2024). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. [Link]

Sources

Physical and chemical stability of O-Desmethyl Mebeverine Alcohol-d5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Stability of O-Desmethyl Mebeverine Alcohol-d5

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the physical and chemical stability of O-Desmethyl Mebeverine Alcohol-d5, a critical deuterated internal standard used in bioanalytical and pharmacokinetic studies. As the accuracy of quantitative analysis hinges on the integrity of such standards, a thorough understanding of their stability profile is paramount.[1] This document moves beyond rote protocol recitation to explore the scientific rationale behind stability-indicating methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH). We will detail a complete forced degradation program, outline robust analytical techniques for monitoring degradation, and discuss the unique stability considerations pertinent to deuterated molecules, including hydrogen-deuterium (H-D) exchange.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and maintain the integrity of O-Desmethyl Mebeverine Alcohol-d5 in a laboratory setting.

Introduction: The Critical Role of a Stable Internal Standard

O-Desmethyl Mebeverine Alcohol is a primary metabolite of Mebeverine, an antispasmodic agent.[3][4] Its deuterated isotopologue, O-Desmethyl Mebeverine Alcohol-d5, is frequently employed as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5][6] The fundamental assumption underpinning the use of an IS is its consistent behavior relative to the analyte throughout sample preparation and analysis. Any degradation of the IS can compromise this relationship, leading to inaccurate and unreliable pharmacokinetic data.[1]

The stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[7] For deuterated standards, an additional layer of complexity exists: the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by protons from the environment, diminishing isotopic purity and analytical accuracy.[1] Therefore, a rigorous stability assessment is not merely a regulatory formality but a scientific necessity to ensure data integrity. This guide details the necessary studies to characterize the degradation pathways and establish appropriate storage and handling conditions for O-Desmethyl Mebeverine Alcohol-d5.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before designing a stability program.

PropertyO-Desmethyl Mebeverine AlcoholO-Desmethyl Mebeverine Alcohol-d5
Chemical Structure 4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol[8]4-(2-((Ethyl-d5)(4-hydroxybutyl)amino)propyl)phenol[6]
CAS Number 155172-67-1[8]1329488-46-1 (as acid)[9]
Molecular Formula C15H25NO2[8]C15H20D5NO2
Molecular Weight 251.36 g/mol [3]Approx. 256.4 g/mol
Primary Use Metabolite of Mebeverine[4]Internal standard for bioanalytical quantification[6]
Key Functional Groups Phenolic hydroxyl, Secondary amine, Primary alcoholPhenolic hydroxyl, Secondary amine, Primary alcohol

Note: The properties of the d5 variant are based on the parent compound with the addition of five deuterium atoms, typically on the ethyl group for analytical distinction.[6]

Core Stability Program: A Forced Degradation Strategy

Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of the analytical method.[10][11] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[11][12]

Our approach is guided by the ICH Q1A(R2) and Q1B guidelines, which recommend a battery of stress conditions.[11][13][14]

Causality Behind Experimental Choices
  • Hydrolysis: Investigates susceptibility to degradation in aqueous environments across a pH range, mimicking physiological conditions and potential formulation environments.[15]

  • Oxidation: Assesses vulnerability to oxidative stress, a common degradation pathway for molecules with electron-rich moieties like phenols and tertiary or secondary amines.[16]

  • Photolysis: Determines if the molecule is light-sensitive, which has direct implications for packaging and handling.[16] This is a mandatory part of stress testing as per ICH Q1B.[12]

  • Thermal Stress: Evaluates the impact of elevated temperatures to identify thermally labile functional groups.[12]

G cluster_0 Stability Program Initiation cluster_1 Forced Degradation Conditions (ICH Q1A/Q1B) cluster_2 Analysis & Data Interpretation start O-Desmethyl Mebeverine Alcohol-d5 Bulk Material prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) start->prep hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis Expose Aliquots oxidation Oxidative Stress (H2O2) prep->oxidation Expose Aliquots photo Photolytic Stress (UV/Vis Light) prep->photo Expose Aliquots thermal Thermal Stress (Heat) prep->thermal Expose Aliquots analysis Analyze via Stability-Indicating UPLC-MS/MS Method hydrolysis->analysis oxidation->analysis photo->analysis thermal->analysis quant Quantify Parent (d5) & Degradants analysis->quant pathway Elucidate Degradation Pathways quant->pathway report Establish Stability Profile & Handling Procedures pathway->report

Detailed Experimental Protocols

The following protocols are designed to be self-validating. A control sample (stored at -20°C or -80°C, protected from light) should be analyzed alongside stressed samples at each time point to provide a baseline.[1]

Preparation of Stock Solution
  • Accurately weigh O-Desmethyl Mebeverine Alcohol-d5 and dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.[12]

  • This stock solution will be used for all subsequent stress conditions.

Protocol 1: Hydrolytic Degradation
  • Acid Hydrolysis:

    • Pipette an aliquot of the stock solution into a vial and add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the vial at 60°C.

    • Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

    • Rationale: Acidic conditions can protonate the secondary amine, potentially influencing its stability, and test the overall resilience of the molecule in a low-pH environment.[16]

  • Base Hydrolysis:

    • Pipette an aliquot of the stock solution into a vial and add an equal volume of 0.1 M NaOH.

    • Incubate the vial at 60°C.

    • Withdraw samples at intervals.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: The parent drug, Mebeverine, is known to be susceptible to base hydrolysis.[17][18][19] Although O-Desmethyl Mebeverine Alcohol lacks the ester group of its parent, the phenolic hydroxyl group can be deprotonated, potentially increasing susceptibility to oxidation.

  • Neutral Hydrolysis:

    • Pipette an aliquot of the stock solution into a vial and add an equal volume of purified water.

    • Incubate the vial at 60°C and sample at intervals.

    • Rationale: This condition serves as a control for thermal degradation in an aqueous matrix.

Protocol 2: Oxidative Degradation
  • Pipette an aliquot of the stock solution into a vial and add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the vial at room temperature, protected from light.

  • Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours).

  • Quench any remaining H₂O₂ by adding a small amount of sodium bisulfite solution, if necessary, before analysis.

  • Rationale: H₂O₂ is a common oxidizing agent used in forced degradation studies.[12] The secondary amine and the electron-rich phenol ring are potential sites for oxidation, which could lead to N-oxides or hydroxylated byproducts.[16]

Protocol 3: Photolytic Degradation
  • Expose a solid sample and a solution sample of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended.

  • A parallel set of samples, wrapped in aluminum foil to serve as dark controls, should be stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples at the end of the exposure period.

  • Rationale: Light energy can induce photochemical reactions, particularly in molecules with aromatic systems.[16] This study is critical for defining light-protection requirements for storage and handling.

Protocol 4: Thermal Degradation
  • Place a solid sample of O-Desmethyl Mebeverine Alcohol-d5 in a controlled temperature chamber (e.g., 105°C) for a specified period (e.g., 24-48 hours).

  • Analyze the sample and compare it against a control stored at a nominal temperature.

  • Rationale: This assesses the intrinsic thermal stability of the molecule in the absence of a solvent.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is one that can accurately measure the decrease in the active substance's concentration due to degradation. It must be able to separate the intact compound from its degradation products and any other potential impurities without interference.[20]

Recommended Technique: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

  • Chromatography (UPLC): Provides rapid and high-resolution separation of the parent compound from its more polar or less polar degradants.[17][21] A reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is a common starting point.[20]

  • Mass Spectrometry (MS/MS): Offers high sensitivity and selectivity. By using Multiple Reaction Monitoring (MRM), one can specifically monitor the parent ion transition for O-Desmethyl Mebeverine Alcohol-d5 and simultaneously screen for expected and unexpected degradation products.[22] High-resolution mass spectrometry (HRMS) can be invaluable for the structural elucidation of unknown degradants.[23]

Data Interpretation and Potential Degradation Pathways

The primary output of the stability study is the percentage of the parent compound remaining and the formation of degradation products over time.

Stress ConditionHypothetical ObservationPotential Degradation Product(s)
0.1 M HCl, 60°C >98% parent remaining after 24h. Compound is stable.Negligible
0.1 M NaOH, 60°C ~92% parent remaining after 24h. Minor degradation observed.Oxidative products (e.g., quinone-type structures from the phenol).
3% H₂O₂, RT ~85% parent remaining after 24h. Significant degradation.N-oxide of the secondary amine; additional hydroxylation on the aromatic ring.
Photolytic (ICH Q1B) ~95% parent remaining. Minor degradation.Photodimers or products of ring cleavage/rearrangement.
Thermal (Solid, 105°C) >99% parent remaining. Compound is thermally stable in solid state.Negligible

G cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) parent O-Desmethyl Mebeverine Alcohol-d5 n_oxide N-Oxide Degradant parent->n_oxide Major ring_ox Ring-Hydroxylated Degradant parent->ring_ox Minor photo_prod Photolytic Byproducts parent->photo_prod

Isotopic Stability: The H-D Exchange Risk

A critical stability concern for deuterated standards is the potential for H-D exchange, where deuterium atoms are swapped for protons from the solvent.[1] This is most likely to occur if deuterium atoms are located on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyls. For O-Desmethyl Mebeverine Alcohol-d5, where the deuterium is typically on a stable ethyl group, the risk of back-exchange under typical chromatographic conditions (pH 3-8) is low.[2][6] However, prolonged exposure to strongly acidic or basic conditions at elevated temperatures should be evaluated. This can be monitored by LC-MS by looking for the appearance of the M-1, M-2, etc., signals corresponding to the loss of deuterium.[2]

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the physical and chemical stability of O-Desmethyl Mebeverine Alcohol-d5. Based on the chemical structure and data from its parent compound, O-Desmethyl Mebeverine Alcohol-d5 is expected to be most susceptible to oxidative degradation. It is likely stable to acid hydrolysis and thermal stress but may show minor degradation under basic and photolytic conditions.

Recommendations for Handling and Storage:

  • Long-Term Storage: Store the solid material and stock solutions at -20°C or -80°C, protected from light.[1]

  • Working Solutions: Prepare fresh working solutions daily. If stored, keep them in a refrigerated autosampler, preferably in amber vials.

  • Solvents: Use aprotic or minimally protic solvents for storage whenever possible to minimize any potential long-term risk of H-D exchange.[1]

By implementing this rigorous, scientifically-grounded stability program, researchers and drug development professionals can ensure the integrity of O-Desmethyl Mebeverine Alcohol-d5, thereby guaranteeing the accuracy and reliability of their bioanalytical data.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH Q1A(R2) Stability testing of new drug substances and products.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Benchchem.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • O-Desmethyl Mebeverine alcohol. TargetMol.
  • O-desmethyl Mebeverine alcohol (hydrochloride).
  • Technical Support Center: Deuter
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • Analytical Techniques In Stability Testing.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Application of chromatography in pharmaceutical analysis: New methodologies for drug formulations stability testing.
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • Pharmaceutical Stability Testing. Emery Pharma.
  • O-Desmethyl Mebeverine alcohol (Mebeverine metabolite O-desmethyl Mebeverine alcohol). MedChemExpress.
  • O-Desmethyl Mebeverine Alcohol. Santa Cruz Biotechnology.
  • O-Desmethyl Mebeverine Alcohol-d5. ChemicalBook.
  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
  • STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online.
  • STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online.
  • Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method.
  • STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDIC
  • O-Desmethyl Mebeverine acid D5. Cleanchem.
  • O-Desmethyl Mebeverine Alcohol D5 Citr

Sources

Methodological & Application

O-Desmethyl Mebeverine Alcohol-d5 LC-MS/MS method development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Target Analyte: O-Desmethyl Mebeverine Alcohol (ODMA) Internal Standard: O-Desmethyl Mebeverine Alcohol-d5 (ODMA-d5) Matrix: Human Plasma (K2EDTA)

Mebeverine is a musculotropic antispasmodic drug primarily used for Irritable Bowel Syndrome (IBS).[1] Its metabolism is rapid and extensive. While Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) are the major circulating metabolites, the alcohol metabolites (Mebeverine Alcohol and its O-desmethyl derivative) represent a crucial branch of the hydrolytic pathway that retains the phenethylamine core structure.

Why this method matters: Most existing literature focuses on the acid metabolites. However, comprehensive pharmacokinetic (PK) profiling and metabolic phenotyping require the quantification of the alcohol pathway. O-Desmethyl Mebeverine Alcohol (ODMA) is a downstream metabolite formed via hydrolysis followed by O-demethylation. Because ODMA contains a phenolic hydroxyl group and a primary alcohol, it undergoes extensive Phase II conjugation (glucuronidation).

Core Challenges & Solutions:

  • Conjugation: ODMA circulates largely as a glucuronide. This protocol includes an enzymatic hydrolysis step to quantify "Total ODMA."

  • Polarity: The compound is amphiphilic (amine + phenol + alcohol). Standard Protein Precipitation (PPT) often yields high matrix effects. We utilize Solid Phase Extraction (SPE) with a mixed-mode cation exchange mechanism (MCX) to ensure selectivity and cleanliness.

  • Isotope Dilution: The use of ODMA-d5 compensates for matrix effects and hydrolysis efficiency variability.

Metabolic Pathway & Analyte Context

Understanding the formation of ODMA is essential for troubleshooting interference.

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) VeratricAcid Veratric Acid Mebeverine->VeratricAcid Hydrolysis MebAlcohol Mebeverine Alcohol (Intermediate) Mebeverine->MebAlcohol Ester Hydrolysis (Plasma Esterases) ODMA O-Desmethyl Mebeverine Alcohol (Target Analyte) MebAlcohol->ODMA O-Demethylation (CYP450) ODMA_Glu ODMA-Glucuronide (Conjugate) ODMA->ODMA_Glu Glucuronidation (UGT)

Figure 1: Metabolic pathway of Mebeverine leading to the target analyte O-Desmethyl Mebeverine Alcohol.

Method Development Guide

Analyte & Internal Standard Properties[3][4][5]
PropertyO-Desmethyl Mebeverine Alcohol (ODMA)ODMA-d5 (Internal Standard)
Chemical Formula C₁₅H₂₅NO₂C₁₅H₂₀D₅NO₂
Molecular Weight 251.37 g/mol 256.40 g/mol
Precursor Ion (Q1) 252.2 [M+H]⁺257.2 [M+H]⁺
Polarity Positive (ESI+)Positive (ESI+)
pKa (Approx) ~9.5 (Amine), ~10.0 (Phenol)Same
LogP ~2.1Same
Mass Spectrometry Optimization (ESI+)

The secondary amine readily protonates. The fragmentation pattern typically involves the loss of water (due to the alcohol group) and cleavage of the ethyl-amino chain.

  • Source: Electrospray Ionization (ESI)[2]

  • Mode: Positive Ion (MRM)

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
ODMA 252.2107.13025Quantifier (Hydroxybenzyl ion)
ODMA 252.2234.23015Qualifier (Loss of H₂O)
ODMA-d5 257.2112.13025IS Quantifier

Note: The product ion m/z 107.1 corresponds to the stable 4-hydroxybenzyl cation, a characteristic fragment of the phenolic moiety.

Chromatographic Conditions

A standard C18 column may show peak tailing due to the secondary amine. A Charged Surface Hybrid (CSH) C18 or a Biphenyl column is recommended to improve peak shape and selectivity for aromatic moieties.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 5% B

    • 7.0 min: Stop

Detailed Experimental Protocol

This protocol includes an enzymatic hydrolysis step.[2][3] If measuring only "Free" ODMA, skip Step 2.

Workflow Diagram

ProtocolWorkflow Step1 Sample Aliquoting 100 µL Plasma + 10 µL IS (d5) Step2 Enzymatic Hydrolysis Add ß-Glucuronidase Incubate 37°C, 1 hr Step1->Step2 Step3 Quench & Dilute Add 200 µL 2% Formic Acid Step2->Step3 Step4 Solid Phase Extraction (MCX) Load -> Wash -> Elute Step3->Step4 Step5 Evaporation & Reconstitution N2 Dry Down -> 100 µL Mobile Phase Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Figure 2: Sample preparation workflow emphasizing the hydrolysis and Mixed-Mode Cation Exchange (MCX) extraction.

Step-by-Step Procedure

1. Stock Solution Preparation:

  • Dissolve ODMA reference standard in Methanol (1 mg/mL).

  • Dissolve ODMA-d5 in Methanol (1 mg/mL).

  • Prepare Working IS Solution: Dilute ODMA-d5 to ~50 ng/mL in 50:50 Water:Methanol.

2. Sample Pre-treatment (Hydrolysis):

  • Aliquot 100 µL of human plasma into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution. Vortex.

  • Add 50 µL of

    
    -Glucuronidase solution (e.g., from Helix pomatia or recombinant, >5000 units/mL in acetate buffer pH 5.0).
    
  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Stop Reaction: Add 200 µL of 2% Formic Acid in water. This acidifies the sample (pH < 3), ensuring the amine is protonated for the MCX SPE step.

3. Solid Phase Extraction (SPE) - MCX Cartridge:

  • Rationale: Mixed-mode Cation Exchange (MCX) binds the protonated amine of the mebeverine metabolite while washing away neutrals (phospholipids) and acids (veratric acid).

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the acidified sample supernatant.

  • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/salts).

  • Wash 2: 1 mL Methanol (removes neutral matrix components).

  • Elute: 2 x 250 µL of 5% Ammonia in Methanol . (High pH deprotonates the amine, releasing it from the sorbent).

4. Reconstitution:

  • Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

  • Vortex and centrifuge (10,000 rpm, 5 min) before injection.

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement these controls:

A. Hydrolysis Efficiency Monitor:

  • Include a QC sample spiked with ODMA-Glucuronide (if available) or a known conjugated patient sample. Failure to recover the expected amount indicates enzyme degradation.

B. Internal Standard Tracking:

  • Plot the absolute peak area of ODMA-d5 across the run.

  • Acceptance: Deviation > 50% from the mean indicates matrix suppression or extraction error.

  • Mechanism: Since d5 and native ODMA co-elute, any suppression affecting the analyte will equally affect the IS, correcting the calculated ratio.

C. Linearity & Sensitivity:

  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Curve: Weighted 1/x² linear regression.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Peak area must be < 20% of LLOQ.

References

  • Moskaleva, N. E., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study."[2][4] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[5] Link

  • Stockis, A., et al. (2002). "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B, 774(1), 89-98. Link

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • PubChem Compound Summary. "O-desmethyl Mebeverine alcohol hydrochloride."[6] National Center for Biotechnology Information. Link

Sources

Application and Protocol for the Quantification of Mebeverine Metabolites in Human Plasma using O-Desmethyl Mebeverine Alcohol-d5

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Robust Bioanalytical Workflow

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Mebeverine metabolites in human plasma. Mebeverine, an antispasmodic drug, undergoes rapid and extensive metabolism, making direct measurement of the parent drug in biological matrices challenging.[1][2] Consequently, pharmacokinetic and bioequivalence studies rely on the accurate quantification of its major metabolites. This guide outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, O-Desmethyl Mebeverine Alcohol-d5, to ensure accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices and adherence to regulatory standards.

Introduction: The Rationale for Metabolite Quantification

Mebeverine is primarily used in the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[3] Its therapeutic effect is achieved through direct action on the smooth muscles of the gut.[3] However, Mebeverine is subject to rapid hydrolysis by esterases, leading to its almost complete metabolism before reaching systemic circulation.[1][3] The primary metabolic pathway involves the cleavage of the ester bond to form Mebeverine alcohol (MAL) and veratric acid.[1] Mebeverine alcohol is further metabolized to other compounds, including mebeverine acid (MAC) and desmethylmebeverine acid (DMAC).[4][5][6] Due to the transient nature of the parent drug, monitoring these metabolites is the accepted approach for assessing the pharmacokinetic profile of Mebeverine.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS.[7][8] O-Desmethyl Mebeverine Alcohol-d5 is a deuterated analog of a Mebeverine metabolite and serves as an ideal internal standard.[9][10][11][12] Its physicochemical properties are nearly identical to the analytes of interest, ensuring that it behaves similarly during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, thereby correcting for variability in sample processing and instrument response.[8][13]

Mebeverine Metabolism: A Visual Pathway

The metabolic cascade of Mebeverine is complex, involving multiple enzymatic transformations. A simplified representation of the primary metabolic pathway is illustrated below. Understanding this pathway is crucial for selecting the appropriate metabolites for quantification and for interpreting the resulting pharmacokinetic data.

Mebeverine_Metabolism Mebeverine Mebeverine Ester_Hydrolysis Ester Hydrolysis Mebeverine->Ester_Hydrolysis Veratric_Acid Veratric Acid Ester_Hydrolysis->Veratric_Acid MAL Mebeverine Alcohol (MAL) Ester_Hydrolysis->MAL Oxidation Oxidation MAL->Oxidation Demethylation O-Demethylation MAL->Demethylation MAC Mebeverine Acid (MAC) Oxidation->MAC DMAC Desmethylmebeverine Acid (DMAC) Demethylation->DMAC

Caption: Simplified metabolic pathway of Mebeverine.

Bioanalytical Method: Protocol and Experimental Design

This section details the step-by-step protocol for the quantification of Mebeverine metabolites. The method is designed to be robust, reproducible, and compliant with regulatory guidelines such as those from the FDA and EMA.[14][15][16][17]

Materials and Reagents
  • Analytes: Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC) reference standards.

  • Internal Standard: O-Desmethyl Mebeverine Alcohol-d5.

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[6][18]

Sample_Preparation Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (O-Desmethyl Mebeverine Alcohol-d5) Start->Add_IS Add_PPT Add Protein Precipitation Agent (e.g., Acetonitrile) Add_IS->Add_PPT Vortex Vortex Mix Add_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation by protein precipitation.

Detailed Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (O-Desmethyl Mebeverine Alcohol-d5 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation of analytes is achieved using reverse-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

LCMS_Workflow Autosampler Autosampler LC_Column LC Column (e.g., C18) Autosampler->LC_Column MS_Source Mass Spectrometer (ESI Source) LC_Column->MS_Source Quadrupole1 Q1: Precursor Ion Selection MS_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data Acquisition and Processing Detector->Data_System

Caption: Analytical workflow for LC-MS/MS analysis.

Illustrative LC-MS/MS Parameters:

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte-specific precursor > product ions
Dwell Time100 ms

Note: The specific MRM transitions for each metabolite and the internal standard must be optimized by direct infusion prior to method validation.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application.[14][15][16] The validation should be performed in accordance with the principles outlined in the FDA and EMA guidelines.[14][15]

Key Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity The relationship between the instrument response and the known concentration of the analyte.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the determined value to the nominal concentration.The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery The extraction efficiency of an analytical process.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Conclusion: A Framework for Reliable Bioanalysis

The quantification of Mebeverine metabolites using a stable isotope-labeled internal standard like O-Desmethyl Mebeverine Alcohol-d5 provides a robust and reliable method for pharmacokinetic assessments. The protocol detailed in this application note, when coupled with a comprehensive validation strategy, ensures the generation of high-quality data that can withstand regulatory scrutiny. The principles of causality behind experimental choices, such as the use of protein precipitation for its simplicity and efficiency and the selection of a SIL-IS for its ability to mimic the analyte's behavior, are central to the development of a self-validating system. This approach not only enhances the scientific integrity of the study but also contributes to the overall efficiency of the drug development process.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. (2000). Drug Metabolism and Disposition. Available at: [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC North America. Available at: [Link]

  • HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. (2017). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Investigative Implications of the Instability and Metabolism of Mebeverine. (2006). Journal of Analytical Toxicology. Available at: [Link]

  • The main metabolic pathway of mebeverine. (n.d.). ResearchGate. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • WADA Technical Letter – TL02 MEBEVERINE METABOLISM. (2020). WADA. Available at: [Link]

  • Mebeverine. (n.d.). Wikipedia. Available at: [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. (2025). ResearchGate. Available at: [Link]

  • HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. (2025). ResearchGate. Available at: [Link]

  • The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. (2017). Mathews Open Access Journals. Available at: [Link]

  • New Techniques for Sample Preparation in Analytical Chemistry. (n.d.). Diva-Portal.org. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. (1996). Journal of Chromatography B: Biomedical Applications. Available at: [Link]

  • O-Desmethyl Mebeverine Alcohol D5 Citrate. (n.d.). Veeprho. Available at: [Link]

  • Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2024). International Atomic Energy Agency. Available at: [Link]

  • Automated sample preparation for drugs in plasma using a solid-phase extraction workstation. (1998). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. (2025). ResearchGate. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]

  • O-Desmethyl Mebeverine Alcohol-D5. (n.d.). Acanthus Research. Available at: [Link]

  • A STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF MEBEVERINE IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND KINETIC STUDY. (n.d.). Semantic Scholar. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Available at: [Link]

  • Internal Standards for Food and Nutrition. (n.d.). IsoLife. Available at: [Link]

Sources

Application Note: Precision Quantitation of Mebeverine Metabolites via Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for bioanalytical scientists and drug development researchers. It focuses on the specific utility of O-Desmethyl Mebeverine Alcohol-d5 as an Internal Standard (IS) in the accurate quantification of Mebeverine metabolites.

Molecule: O-Desmethyl Mebeverine Alcohol-d5 (ODMA-d5) Application: Therapeutic Drug Monitoring (TDM) & Pharmacokinetic Profiling Technique: LC-ESI-MS/MS

Executive Summary

Mebeverine is a musculotropic antispasmodic widely used for Irritable Bowel Syndrome (IBS).[1] However, its bioanalysis is complicated by rapid ester hydrolysis, rendering the parent compound virtually undetectable in plasma. Effective Therapeutic Drug Monitoring (TDM) requires tracking its stable downstream metabolites.

This protocol details the use of O-Desmethyl Mebeverine Alcohol-d5 —a deuterated analog of the Phase I metabolite O-Desmethyl Mebeverine Alcohol (ODMA)—as a critical Internal Standard. By compensating for matrix effects, extraction efficiency, and ionization suppression, ODMA-d5 ensures rigorous quantification of the alcohol metabolite pathway, which is essential for comprehensive pharmacokinetic (PK) profiling and forensic analysis.

Scientific Rationale & Mechanism

The Metabolic Challenge

Mebeverine undergoes rapid first-pass metabolism.[2] The primary ester bond is hydrolyzed by plasma esterases to form Veratric Acid and Mebeverine Alcohol (MAL) .[2] MAL is subsequently metabolized via O-demethylation to form O-Desmethyl Mebeverine Alcohol (ODMA) , or oxidized to Mebeverine Acid (MAC) .

Because the ionization efficiency and extraction recovery of the phenolic ODMA differ significantly from the carboxylic acid metabolites, using a generic IS (like Mebeverine-d6) is insufficient. ODMA-d5 provides a structurally identical reference that co-elutes with the target analyte, experiencing the exact same suppression/enhancement effects in the ion source.

Metabolic Pathway Visualization

The following diagram illustrates the position of ODMA within the metabolic cascade and the specific targeting of the d5-IS.

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) Hydrolysis Ester Hydrolysis (Rapid First-Pass) Mebeverine->Hydrolysis Veratric Veratric Acid Hydrolysis->Veratric MAL Mebeverine Alcohol (MAL) Hydrolysis->MAL ODMA O-Desmethyl Mebeverine Alcohol (Target Analyte) MAL->ODMA O-Demethylation (CYP450) MAC Mebeverine Acid (MAC) MAL->MAC Oxidation ODMA_d5 O-Desmethyl Mebeverine Alcohol-d5 (Internal Standard) ODMA_d5->ODMA Co-elution & Normalization (LC-MS/MS)

Figure 1: Metabolic fate of Mebeverine showing the formation of O-Desmethyl Mebeverine Alcohol and the application of its deuterated Internal Standard.

Experimental Protocol

Materials & Reagents[2]
  • Analyte Standard: O-Desmethyl Mebeverine Alcohol (Unlabeled).

  • Internal Standard: O-Desmethyl Mebeverine Alcohol-d5 (Isotopic Purity > 99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Master Stock (IS): Dissolve 1 mg of ODMA-d5 in 1 mL of MeOH to generate a 1 mg/mL stock.

  • Working IS Solution: Dilute Master Stock with 50:50 MeOH:Water to a concentration of 50 ng/mL . Note: This concentration should yield a signal intensity ~5x the Lower Limit of Quantitation (LLOQ).

Sample Preparation (Protein Precipitation)

This method utilizes Protein Precipitation (PPT) for high throughput, relying on the d5-IS to correct for the "dirtier" extracts compared to SPE.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Spike: Add 20 µL of Working IS Solution (ODMA-d5). Vortex gently for 10 sec.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

  • Dilution: Dilute with 200 µL of Mobile Phase A (Water + 2mM Ammonium Formate) to improve peak shape.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Divert to Waste
3.0 90 Linear Ramp (Elution)
4.0 90 Wash
4.1 5 Re-equilibration

| 6.0 | 5 | End of Run |

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Representative): Optimization Required: Exact collision energies (CE) depend on the specific instrument platform.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
ODMA (Target) 252.2116.1Quantifier
ODMA (Target) 252.2107.1Qualifier
ODMA-d5 (IS) 257.2121.1Quantifier (IS)

Note: The mass shift of +5 Da in the precursor and product ions confirms the stability of the deuterium label during fragmentation.

Analytical Workflow Logic

The following diagram details the logical flow of the bioanalytical method, ensuring data integrity through self-validating steps.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike IS (ODMA-d5) Sample->Spike Precip Protein Precip (ACN) Spike->Precip Centrifuge Centrifuge & Supernatant Precip->Centrifuge Inject Injection Centrifuge->Inject Sep C18 Separation Inject->Sep Ion ESI+ Ionization Sep->Ion Detect MRM Detection Ion->Detect Ratio Calculate Ratio (Analyte Area / IS Area) Detect->Ratio Quant Quantification vs Calibration Curve Ratio->Quant

Figure 2: Step-by-step bioanalytical workflow ensuring correction for recovery losses via IS spiking prior to extraction.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must meet FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Requirement: Correlation coefficient (

    
    ) > 0.99.[2][3]
    
Matrix Effect Assessment

The unique value of ODMA-d5 is demonstrated here.

  • Prepare neat standard solutions of ODMA (A) and ODMA-d5 (B).

  • Extract blank plasma and spike the extract with the same concentration (Post-Extraction Spike).

  • Matrix Factor (MF) = Peak Area (Spiked Matrix) / Peak Area (Neat Solution).

  • IS-Normalized MF = MF(Analyte) / MF(IS).

  • Success Criterion: The IS-Normalized MF should be close to 1.0, indicating the d5-IS perfectly compensates for any ion suppression caused by plasma phospholipids.

References

  • Moskaleva, N.E., et al. (2017).[4] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.

  • World Anti-Doping Agency (WADA). (2020).[4] Technical Letter – TL02: Mebeverine Metabolism. WADA Science.

  • PubChem. (n.d.). O-desmethyl Mebeverine alcohol (Compound Summary). National Library of Medicine.

  • Kristinsson, J., et al. (1994).[4] The metabolism of mebeverine in man: Identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology.

Sources

Bioanalytical method validation using O-Desmethyl Mebeverine Alcohol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Method Validation for O-Desmethyl Mebeverine Alcohol in Human Plasma

Abstract

This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desmethyl Mebeverine Alcohol (ODMA) in human plasma. Given the rapid hydrolysis of the parent drug Mebeverine (Colofac®), quantification of downstream metabolites is critical for pharmacokinetic (PK) profiling. This method utilizes O-Desmethyl Mebeverine Alcohol-d5 (ODMA-d5) as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations, ensuring compliance with ICH M10 regulatory guidelines.

Introduction & Scientific Rationale

2.1 The Bioanalytical Challenge Mebeverine is a musculotropic antispasmodic used for Irritable Bowel Syndrome (IBS).[1] It is an ester that undergoes rapid first-pass metabolism via esterases, resulting in negligible plasma concentrations of the parent compound. The primary metabolic pathway involves hydrolysis to Veratric Acid and Mebeverine Alcohol, followed by secondary demethylation.

Why O-Desmethyl Mebeverine Alcohol? While Mebeverine Acid is a major metabolite, O-Desmethyl Mebeverine Alcohol (ODMA) represents a specific metabolic branch of the alcohol moiety. Accurate quantification of ODMA is essential for comprehensive mass balance studies and establishing bioequivalence in generic formulations.

2.2 The Role of the Internal Standard (ODMA-d5) Bioanalysis of polar metabolites in plasma is susceptible to ion suppression (matrix effects). Using a structural analog is often insufficient. ODMA-d5 (deuterated on the ethyl group) acts as the ideal SIL-IS because:

  • Co-elution: It co-elutes with the analyte, experiencing the exact same ionization environment at the ESI source.

  • Compensation: It corrects for variability in extraction efficiency and injection volume.

Chemical & Reagent Profile

ComponentChemical NameCAS No. (Unlabeled)Molecular FormulaMW (Free Base)
Analyte O-Desmethyl Mebeverine Alcohol155172-67-1

251.37 g/mol
IS O-Desmethyl Mebeverine Alcohol-d5N/A (Labeled)

256.40 g/mol

Storage: Store stock solutions at -20°C in methanol. Working solutions should be prepared fresh in mobile phase.

Metabolic Pathway Visualization

The following diagram illustrates the formation of the target analyte from the parent drug.

MebeverineMetabolism Parent Mebeverine (Parent Drug) Hydrolysis Ester Hydrolysis (Rapid First-Pass) Parent->Hydrolysis MebAlc Mebeverine Alcohol (Intermediate) Hydrolysis->MebAlc Veratric Veratric Acid (Side Product) Hydrolysis->Veratric ODMA O-Desmethyl Mebeverine Alcohol (TARGET ANALYTE) MebAlc->ODMA Demethylation (CYP450) Glucuronide Glucuronide Conjugates ODMA->Glucuronide Phase II Conjugation

Figure 1: Metabolic pathway of Mebeverine leading to the target analyte ODMA.

Instrumentation & Conditions

5.1 Liquid Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

5.2 Mass Spectrometry (MS/MS)

  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Optimization Required): Note: Exact transitions depend on collision energy (CE) tuning.

AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Dwell (ms)
ODMA 252.2

121.1302550
ODMA (Qual)252.2

91.1304050
ODMA-d5 (IS)257.2

126.1302550

Sample Preparation Protocol

We recommend Protein Precipitation (PPT) for high throughput, but Liquid-Liquid Extraction (LLE) provides cleaner extracts if sensitivity is limited (< 1 ng/mL).

Protocol: Protein Precipitation (High Throughput)

  • Aliquot: Transfer

    
     of human plasma into a 96-well plate.
    
  • IS Spike: Add

    
     of ODMA-d5 Working Solution  (
    
    
    
    in 50% MeOH).
  • Precipitate: Add

    
     of Acetonitrile (cold).
    
  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge:

    
     for 10 minutes at 4°C.
    
  • Dilute: Transfer

    
     of supernatant to a fresh plate and dilute with 
    
    
    
    of 0.1% Formic Acid in Water (to match initial mobile phase).
  • Inject:

    
     into LC-MS/MS.
    

Validation Framework (ICH M10 Compliance)

This section outlines the critical experiments required to validate the method according to ICH M10 guidelines.

7.1 Selectivity & Specificity

  • Objective: Prove no interference at the retention time of ODMA or ODMA-d5.

  • Protocol: Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed).

  • Acceptance: Interference must be

    
     of the Lower Limit of Quantification (LLOQ) area for the analyte and 
    
    
    
    for the IS.

7.2 Matrix Effect (ME) & Recovery

  • Objective: Quantify ion suppression/enhancement.

  • Protocol:

    • Set A (Neat): Analyte in mobile phase.

    • Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.

    • Calculation:

      
      
      
  • IS-Normalized MF:

    
    . This value should be close to 1.0, proving the d5-IS compensates for the matrix effect.
    

7.3 Calibration & Linearity

  • Range:

    
     (LLOQ) to 
    
    
    
    (ULOQ).
  • Regression: Linear

    
     weighting.
    
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Non-zero standards must be within
    
    
    of nominal (LLOQ
    
    
    ).

7.4 Accuracy & Precision

  • QC Levels: LLOQ, Low, Medium, High.

  • Runs: 3 separate validation runs (intra- and inter-day).

  • Replicates:

    
     per level per run.
    
  • Criteria: CV% and Bias% within

    
     (LLOQ 
    
    
    
    ).

Workflow Visualization

ValidationWorkflow Start Sample Receipt (Human Plasma) Spike Spike IS (ODMA-d5) Start->Spike Prep Protein Precipitation (ACN + Vortex) Spike->Prep Centrifuge Centrifugation (4000g, 10 min) Prep->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Data Processing (IS Ratio Calculation) LCMS->Data Decision QC Pass? Data->Decision Report Final Report (ICH M10) Decision->Report Yes Fail Investigation Decision->Fail No

Figure 2: Step-by-step bioanalytical workflow from sample receipt to data reporting.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Stockis, A., et al. (2002). "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man." Journal of Pharmaceutical and Biomedical Analysis.

  • Tulich, L. J., et al. (1996).[2] "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

Sources

Application Note: Quantitative Analysis of O-Desmethyl Mebeverine Alcohol in Biological Matrices via GC-MS/IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of O-Desmethyl Mebeverine Alcohol , a primary phase I metabolite of the antispasmodic drug Mebeverine, in human plasma and urine.[1] The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with a deuterated internal standard (O-Desmethyl Mebeverine Alcohol-d5 ) to compensate for matrix effects, extraction variability, and derivatization efficiency. The workflow includes enzymatic hydrolysis of conjugates, Solid Phase Extraction (SPE), silylation derivatization, and analysis via GC-MS in Selected Ion Monitoring (SIM) mode.[2][3]

Introduction & Scientific Rationale

Clinical Context

Mebeverine is a musculotropic antispasmodic used to treat Irritable Bowel Syndrome (IBS).[2] It is an ester that undergoes rapid first-pass metabolism.[4] The parent drug is rarely detectable in plasma. The primary metabolic pathway involves:

  • Hydrolysis by esterases to Veratric Acid and Mebeverine Alcohol .

  • Demethylation of Mebeverine Alcohol to O-Desmethyl Mebeverine Alcohol .

  • Conjugation (Glucuronidation) prior to excretion.

Quantifying O-Desmethyl Mebeverine Alcohol provides a more accurate window into patient compliance and metabolic rate than attempting to measure the parent compound.

Why GC-MS with Deuterated Standards?

While LC-MS/MS is common, GC-MS remains a gold standard for metabolic profiling due to its high chromatographic resolution and structural information. However, the target metabolite contains both a phenolic hydroxyl and an aliphatic hydroxyl group, making it non-volatile and polar.[1]

  • Derivatization Necessity: To render the molecule volatile for GC, the hydroxyl groups must be "capped."[1] We utilize Trimethylsilylation (TMS) , which replaces active hydrogens with non-polar trimethylsilyl groups.[5]

  • Role of d5-Internal Standard: Derivatization reactions can be sensitive to moisture and reaction time. The d5-isotopologue is chemically identical to the analyte but differs in mass. It undergoes extraction and derivatization at the same rate as the target, making it the perfect tool to normalize data against procedural errors (Self-Validating System).[1]

Chemical Background & Pathway Visualization[1]

Analyte: O-Desmethyl Mebeverine Alcohol Structure: Contains a secondary amine (in chain), a phenol group, and a primary alcohol. Derivatization Target: The Phenol (-OH) and Aliphatic Alcohol (-OH) are silylated. The tertiary amine remains underivatized under standard silylation conditions.[1]

Metabolic Pathway Diagram

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) MebAlcohol Mebeverine Alcohol (Hydrolysis Product) Mebeverine->MebAlcohol Esterase Hydrolysis Veratric Veratric Acid Mebeverine->Veratric Hydrolysis Desmethyl O-Desmethyl Mebeverine Alcohol (Target Analyte) MebAlcohol->Desmethyl CYP450 Demethylation Glucuronide Glucuronide Conjugate Desmethyl->Glucuronide UGT Conjugation

Figure 1: Metabolic trajectory of Mebeverine yielding the target analyte O-Desmethyl Mebeverine Alcohol.

Materials & Reagents

ComponentSpecificationPurpose
Target Standard O-Desmethyl Mebeverine Alcohol (>98%)Calibration
Internal Standard O-Desmethyl Mebeverine Alcohol-d5 Error Correction
Derivatization Agent BSTFA + 1% TMCSSilylation of -OH groups
Hydrolysis Enzyme

-Glucuronidase (Helix pomatia)
Cleave conjugates
Extraction Solvent Ethyl Acetate / Diethyl Ether (1:1)LLE Extraction
Buffer Acetate Buffer (pH 5.0)Enzymatic stability
SPE Cartridges C18 (Octadecyl) 200mgSample Cleanup (Alternative to LLE)

Experimental Protocol

Sample Preparation (Enzymatic Hydrolysis)

Rationale: Most metabolites in urine/plasma are glucuronidated. Direct analysis misses >90% of the total drug load without this step.[1]

  • Aliquot: Transfer 1.0 mL of plasma or urine into a glass centrifuge tube.

  • Spike IS: Add 50 µL of O-Desmethyl Mebeverine Alcohol-d5 working solution (1 µg/mL in methanol).

  • Buffer: Add 1.0 mL of Acetate Buffer (pH 5.0).

  • Enzyme Addition: Add 50 µL

    
    -Glucuronidase.
    
  • Incubation: Vortex and incubate at 37°C for 2 hours . (Ensure caps are sealed to prevent evaporation).

Extraction (Liquid-Liquid Extraction - LLE)

Rationale: LLE is preferred here over SPE for cost-efficiency and high recovery of the specific amine/alcohol structure at basic pH.

  • Basify: Add 100 µL of 5M NaOH to the hydrolysate (Target pH > 10).

    • Note: The amine must be uncharged (free base) to extract into the organic layer.[1]

  • Extract: Add 4 mL of Ethyl Acetate/Diethyl Ether (1:1).

  • Agitate: Mechanical shaker for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean glass vial.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

Derivatization (Silylation)

Rationale: Converts polar -OH groups to volatile -O-TMS groups.

  • Reconstitute: Add 50 µL of Ethyl Acetate to the dried residue.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap tightly and incubate at 70°C for 30 minutes .

  • Cool: Allow to cool to room temperature. Transfer to GC autosampler vials with inserts.

Analytical Workflow Diagram

Workflow Sample Bio-Fluid Sample (1 mL) Spike Add IS: O-Desmethyl Mebeverine-d5 Sample->Spike Hydrolysis Hydrolysis (Beta-Glucuronidase, 37°C) Spike->Hydrolysis Extraction LLE Extraction (pH > 10, Ethyl Acetate) Hydrolysis->Extraction Derivatization Derivatization (BSTFA/TMCS, 70°C) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS

Figure 2: Step-by-step analytical workflow ensuring quantitative accuracy.

GC-MS Method Parameters

Chromatographic Conditions
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless mode (Purge on at 1.0 min).

  • Inlet Temp: 260°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

Mass Spectrometry (SIM Mode)

To achieve high sensitivity, operate in Selected Ion Monitoring (SIM) mode. The ions selected depend on the fragmentation of the Di-TMS derivative (Bis-TMS O-Desmethyl Mebeverine Alcohol).

  • Ion Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Transfer Line: 280°C.

Target Ions (Selection Strategy): The fragmentation is dominated by


-cleavage  adjacent to the tertiary nitrogen atom.
  • Analyte (Unlabeled): Monitor m/z 282 (Base Peak,

    
    -cleavage fragment) and m/z 425  (Molecular Ion M+).
    
  • Internal Standard (d5): Monitor m/z 287 (Base Peak + 5) and m/z 430 (M+ + 5).

    • Note: The shift of +5 in the base peak assumes the deuterium label is on the ethyl group or the phenyl ring fragment retained during

      
      -cleavage.[1] Always run a full scan of your specific d5 standard first to confirm the exact shift.[1]
      

Results & Data Analysis

Identification Criteria
  • Retention Time (RT): The analyte must elute within ±0.05 min of the Internal Standard. (Deuterated standards may elute slightly earlier, typically by 1-2 seconds).

  • Ion Ratio: The ratio of the quantifier ion to the qualifier ion must match the calibration standard within ±20%.

Quantification (IDMS Calculation)

Calculate the Response Ratio (


) for every sample:


[1]

Plot


 against the concentration of the calibration standards. The d5-IS automatically corrects for any loss during extraction or injection, as the ratio remains constant even if absolute area counts fluctuate.
Method Validation Targets
ParameterAcceptance Criteria
Linearity (

)
> 0.995 (Range: 5 - 1000 ng/mL)
Recovery > 80% (Corrected by IS)
Precision (CV) < 15%
LOD ~ 1 ng/mL

References

  • Tulich, L. J., et al. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method.[2][3] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Stockis, A., et al. (2002).[6][7] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[1][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kraemer, T., & Maurer, H. H. (2001).[6] The antispasmodic drug mebeverine leads to positive amphetamine results by fluorescence polarization immunoassay (FPIA)—studies on the toxicological analysis of urine by FPIA and GC–MS.[1][6] Journal of Analytical Toxicology. Link

  • MedChemExpress. (n.d.). O-Desmethyl Mebeverine alcohol-d5 (citrate) Product Information. Link

Sources

Application Note: Quantitative Analysis of O-Desmethyl Mebeverine Alcohol in Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists involved in clinical toxicology, forensic analysis, and pharmacokinetic profiling. It details the protocol for quantifying O-Desmethyl Mebeverine Alcohol (ODM-MAL) in urine, utilizing the deuterated internal standard O-Desmethyl Mebeverine Alcohol-d5 .

Introduction & Scientific Context

Mebeverine is a musculotropic antispasmodic drug primarily used to treat Irritable Bowel Syndrome (IBS). Upon oral administration, Mebeverine undergoes rapid and extensive first-pass metabolism; the parent compound is virtually undetectable in urine.

The primary metabolic pathway involves:

  • Hydrolysis: Esterase-mediated cleavage of Mebeverine into Veratric Acid and Mebeverine Alcohol .[1]

  • Demethylation: Mebeverine Alcohol is further metabolized via CYP450 enzymes to O-Desmethyl Mebeverine Alcohol (also known as desmethylmebeverine alcohol).

Why O-Desmethyl Mebeverine Alcohol?

While Veratric Acid is a major metabolite, it is non-specific (common in dietary intake). O-Desmethyl Mebeverine Alcohol retains the structural core of the drug, making it a specific biomarker for Mebeverine intake. Crucially, this metabolite is often excreted as a glucuronide conjugate, necessitating enzymatic hydrolysis for accurate total quantification.

The Role of the -d5 Internal Standard

Urine is a complex matrix subject to significant ion suppression in Electrospray Ionization (ESI). O-Desmethyl Mebeverine Alcohol-d5 serves as the ideal internal standard (IS). Its physicochemical properties (retention time, pKa, extraction recovery) mirror the analyte, allowing it to compensate for:

  • Matrix effects (signal suppression/enhancement).

  • Variability in hydrolysis efficiency.

  • Losses during Solid Phase Extraction (SPE).

Metabolic Pathway & Target Identification

The following diagram illustrates the degradation of Mebeverine into the target analyte.[1]

MebeverineMetabolism Parent Mebeverine (Parent Drug) Inter Mebeverine Alcohol (Primary Metabolite) Parent->Inter Ester Hydrolysis (Rapid) Veratric Veratric Acid (Non-Specific) Parent->Veratric Target O-Desmethyl Mebeverine Alcohol (Target Analyte) Inter->Target CYP450 Demethylation Conjugate Glucuronide Conjugate Target->Conjugate Phase II Glucuronidation Conjugate->Target In-vitro Hydrolysis (β-Glucuronidase)

Caption: Metabolic pathway of Mebeverine leading to the target analyte. Green arrow indicates the critical sample preparation step.

Materials & Reagents

ComponentSpecificationNotes
Target Analyte O-Desmethyl Mebeverine AlcoholMW: 251.37 g/mol
Internal Standard O-Desmethyl Mebeverine Alcohol-d5MW: ~256.40 g/mol (Check CoA for specific isotopic purity)
Enzyme

-Glucuronidase (e.g., from E. coli or Helix pomatia)
Essential for deconjugating the metabolite.
Buffer Ammonium Acetate (1 M, pH 5.0)Optimal pH for enzymatic activity.
Solvents Acetonitrile (LC-MS Grade), Formic AcidMobile phase components.
SPE Cartridges Mixed-Mode Cation Exchange (MCX)Preferred for basic amines like mebeverine metabolites to remove neutral interferences.

Experimental Protocol

Standard Preparation[5]
  • Stock Solutions: Prepare 1 mg/mL stocks of Analyte and IS in Methanol. Store at -20°C.

  • Working IS Solution: Dilute IS stock to 100 ng/mL in water/methanol (90:10).

Sample Preparation (Hydrolysis & Extraction)

Step 1: Aliquoting & Spiking

  • Transfer 200 µL of urine into a clean tube.

  • Add 50 µL of Working IS Solution (O-Desmethyl Mebeverine Alcohol-d5).

  • Note: Adding IS before hydrolysis controls for volumetric variations, though it does not control for hydrolysis efficiency unless a deuterated glucuronide is used (rare).

Step 2: Enzymatic Hydrolysis

  • Add 200 µL of 1 M Ammonium Acetate buffer (pH 5.0).

  • Add 20 µL of

    
    -Glucuronidase enzyme solution.
    
  • Incubate at 60°C for 60 minutes .

  • Validation Check: Ensure the enzyme activity is sufficient to hydrolyze >90% of conjugates by testing a glucuronide QC standard if available.

Step 3: Solid Phase Extraction (MCX - Mixed Mode Cation Exchange) Mebeverine metabolites are basic amines. MCX provides superior cleanup over C18.

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Add hydrolyzed sample (acidify with 20 µL Formic Acid if necessary to ensure protonation).

  • Wash 1: 1 mL 0.1% Formic Acid in Water (removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 1 mL 5% Ammonia in Methanol . (High pH deprotonates the amine, releasing it from the sorbent).

  • Dry: Evaporate eluate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (90:10 Water:ACN).

LC-MS/MS Conditions[4]

Chromatography (LC)

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 90
4.0 90
4.1 5

| 6.0 | 5 (Re-equilibration) |

Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Positive (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
O-Desmethyl Mebeverine Alcohol 252.2 107.1 3025Quantifier
252.2134.13020Qualifier
O-Desmethyl Mebeverine Alcohol-d5 257.2 107.1 *3025Internal Standard

Critical Note on IS Transition: The transition for the -d5 IS depends on the position of the deuterium labels.

  • If labels are on the ethyl group (common), the benzyl fragment (m/z 107) remains unlabeled , so the transition is 257.2

    
     107.1 .
    
  • If labels are on the phenyl ring , the fragment shifts to 112.1 .

  • Action:Always verify the fragmentation of your specific IS lot.

Method Validation Strategy

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

ValidationWorkflow cluster_0 Pre-Validation cluster_1 Core Validation Parameters Tune MS Tuning (Optimize CE/Cone V) Chrom Chromatographic Separation Tune->Chrom Linearity Linearity (R² > 0.99) Chrom->Linearity Matrix Matrix Effect (IS Normalized) Linearity->Matrix Recovery Recovery (Pre vs Post Extraction) Linearity->Recovery

Caption: Workflow for validating the LC-MS/MS method.

Key Validation Parameters
  • Linearity: Construct a calibration curve (e.g., 1 – 1000 ng/mL) in drug-free urine. Use a weighted regression (

    
    ).
    
  • Matrix Effect (ME):

    • Calculate ME factor = (Peak Area in Urine Matrix / Peak Area in Solvent) x 100.

    • Self-Validating Step: The IS (d5) should exhibit a similar ME to the analyte. If the Analyte ME is 60% (suppression) and IS ME is 62%, the Internal Standard Normalized Matrix Effect is close to 1.0, proving the method is robust.

  • Stability: Assess freeze-thaw stability (3 cycles) and autosampler stability (24 hours). Mebeverine metabolites are generally stable in urine, unlike the parent ester.

Results & Troubleshooting

Expected Results
  • Retention Time: The analyte and IS should co-elute (e.g., at 2.5 min).

  • Peak Shape: Sharp, symmetrical peaks. Tailing indicates secondary interactions (check pH or MCX wash steps).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete HydrolysisCheck

-glucuronidase activity; adjust pH or incubation time.
High Background Inefficient WashIncrease the strength of Wash 2 (Methanol) in SPE to remove more neutrals.
IS Signal Variation Ion SuppressionMatrix effect is high. Ensure the "Dilute and Shoot" method is NOT used; stick to SPE.
False Positives Amphetamine InterferenceO-Desmethyl Mebeverine Alcohol can share fragments with PMA/PMEA. Ensure chromatographic separation from these illicit drugs.

References

  • Kristinsson, J., et al. (1994).[3] "The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry." Pharmacology & Toxicology.

  • Stockis, A., et al. (2002).[3] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man." Journal of Pharmaceutical and Biomedical Analysis.

  • World Anti-Doping Agency (WADA). (2021). "TL23 - Mebeverine." WADA Technical Letters. (Context on differentiating Mebeverine metabolites from amphetamines).

  • Moskaleva, N.E., et al. (2017).[1][2] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting & Optimization

O-Desmethyl Mebeverine Alcohol-d5 stability in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Bioanalysis in Biological Matrices

Document ID: TS-DMA-d5-001 Version: 2.0 (Current) Status: Active

Executive Summary & Compound Profile

O-Desmethyl Mebeverine Alcohol-d5 is the stable isotope-labeled internal standard (IS) used for the quantification of O-Desmethyl Mebeverine Alcohol (a primary metabolite of Mebeverine).

In bioanalytical workflows (LC-MS/MS), this compound presents a specific "Triad of Instability" due to its chemical structure:

  • Phenolic Hydroxyl: Susceptible to rapid oxidative degradation (quinocycle formation) at neutral/basic pH.

  • Primary Alcohol: Risk of ex vivo oxidation to the corresponding carboxylic acid (Desmethylmebeverine acid).

  • Secondary Amine: Prone to adsorption (non-specific binding) to glass and plastic surfaces.

This guide provides the protocols required to stabilize this analyte in plasma, urine, and blood.

Pre-Analytical Handling (Sample Collection)

The Critical Failure Point: Most stability issues occur before the sample reaches the freezer. The phenolic moiety requires immediate protection from oxidation.

Stability Decision Matrix

StabilityMatrix Start Sample Collection Matrix Select Matrix Start->Matrix Plasma Plasma/Serum Matrix->Plasma Urine Urine Matrix->Urine Risk1 Risk: Phenol Oxidation Plasma->Risk1 Urine->Risk1 Risk2 Risk: Enzymatic Hydrolysis Urine->Risk2 Action1 Add Antioxidant (Ascorbic Acid / Na Metabisulfite) Risk1->Action1 Primary Defense Action3 Cold Chain (Ice Bath -> -80°C) Risk1->Action3 Secondary Defense Action2 Acidify to pH 3-4 (Formic Acid) Risk2->Action2 Inhibit Enzymes Action2->Action3

Figure 1: Decision matrix for stabilizing phenolic metabolites during collection.

Recommended Protocols
ParameterPlasma / Serum Urine
Anticoagulant K2EDTA or Lithium Heparin. Avoid Citrate (pH variability).N/A
Stabilizer (Critical) Ascorbic Acid (10 mM final) added immediately upon plasma separation.Formic Acid (0.1% v/v) to lower pH < 4.0.
Temperature Wet ice (4°C) during processing.Wet ice (4°C).
Long-Term Storage -80°C (Stable for >6 months). Avoid -20°C if possible.-80°C.
Freeze/Thaw Limit to 3 cycles. Phenols degrade upon repeated aeration.Limit to 3 cycles.

Sample Preparation & Extraction

Challenge: O-Desmethyl Mebeverine Alcohol is amphiphilic. It is often conjugated (glucuronidated) in vivo. If you are measuring "Total" analyte, you must perform enzymatic hydrolysis.

Workflow: Total Analyte Quantification
  • Enzymatic Hydrolysis (Optional):

    • Enzyme:

      
      -Glucuronidase (e.g., Helix pomatia or Recombinant).
      
    • Buffer: Ammonium Acetate (pH 5.0).

    • Caution: Do not prolong incubation (>2 hours) without antioxidant protection, as the released aglycone is unstable.

  • Internal Standard (IS) Addition:

    • Spike O-Desmethyl Mebeverine Alcohol-d5 before extraction.

    • Solvent: Prepare IS stock in Methanol with 0.1% Formic Acid (prevents oxidation in the stock solution).

  • Extraction Method (SLE vs. LLE):

    • Recommended:Supported Liquid Extraction (SLE) or LLE .

    • Extraction Solvent: Ethyl Acetate:Hexane (50:50) or MTBE.

    • pH Adjustment: Buffer sample to pH 9.0-9.5 (using Ammonium Carbonate) to neutralize the amine and drive it into the organic phase.

    • Note: The phenol (pKa ~10) will remain partially protonated (neutral) at pH 9, allowing extraction. Avoid pH > 11, or the phenolate ion will form and stay in the aqueous phase.

Troubleshooting Guide (FAQs)

Category: Stability & Recovery[1]

Q1: My IS (d5) signal is dropping over time in the autosampler. Why?

  • Cause: Oxidative degradation. The autosampler is likely at 10°C or room temperature, and the sample vials are not light-protected.

  • Fix:

    • Set autosampler temperature to 4°C .

    • Use amber glass vials to prevent photo-oxidation.

    • Add 0.1% Formic Acid to the reconstitution solvent. Acidic pH stabilizes the phenolic group.

Q2: I see a "ghost peak" interfering with the analyte transition.

  • Cause: Deuterium Scrambling or Impure IS.

    • If the d5 label is on the aromatic ring, acidic hydrolysis conditions (high temperature + strong acid) can sometimes cause D/H exchange.

  • Fix: Verify the specific labeling position of your d5 standard. Prefer labels on the alkyl chain (e.g., the ethyl group) over the aromatic ring if aggressive hydrolysis is used.

Q3: The conversion of Alcohol to Acid (Desmethylmebeverine acid) is occurring. How do I stop it?

  • Mechanism: Primary alcohols can oxidize to carboxylic acids in the presence of heme (hemolyzed blood) or oxidative enzymes.

  • Fix: Ensure strict non-hemolyzed plasma collection. Add Sodium Fluoride (NaF) if enzymatic oxidation is suspected, though Ascorbic Acid is usually sufficient.

Category: Chromatography[2][3]

Q4: Peak tailing is severe for both Analyte and IS.

  • Cause: Interaction between the secondary amine and silanol groups on the column.

  • Fix:

    • Increase mobile phase ionic strength (add 5-10mM Ammonium Formate).

    • Use a column with "charged surface hybrid" (CSH) or embedded polar group technology (e.g., Waters CSH C18 or Phenomenex Kinetex Biphenyl).

Analytical Workflow Visualization

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) IS_Spike Spike IS (d5) (in MeOH + 0.1% FA) Sample->IS_Spike Hydrolysis Enzymatic Hydrolysis (Glucuronidase, pH 5, 37°C) IS_Spike->Hydrolysis If Total Assay Buffer Adjust pH to 9.5 (Ammonium Carbonate) IS_Spike->Buffer If Free Assay Hydrolysis->Buffer Extract LLE/SLE Extraction (Ethyl Acetate/MTBE) Buffer->Extract DryDown Evaporate & Reconstitute (Mobile Phase + Antioxidant) Extract->DryDown LCMS LC-MS/MS Analysis DryDown->LCMS

Figure 2: Step-by-step bioanalytical workflow ensuring IS equilibration.

References

  • FDA M10 Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2022).[1][2][3] M10 Bioanalytical Method Validation and Study Sample Analysis.Link[4]

  • Mebeverine Metabolism. Moskaleva, N.E., et al. (2017).[5] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[5][2] Link

  • Phenolic Amine Stability. Eugster, P., et al. (2020).[1] "Stabilization of urinary biogenic amines measured in clinical chemistry laboratories." Clinica Chimica Acta, 510, 316-322. Link

  • Cayman Chemical Product Data. "O-Desmethyl Mebeverine Acid/Alcohol Stability Data." Link

Disclaimer: This guide is for research use only. Users must validate all methods according to their specific regulatory requirements (GLP/GMP).

Sources

Technical Support Center: O-Desmethyl Mebeverine Alcohol (ODMA) Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice, designed specifically for bioanalytical scientists facing matrix effect challenges.[1]

Topic: Reducing Ion Suppression in LC-MS/MS Assays Analyte: O-Desmethyl Mebeverine Alcohol (Metabolite of Mebeverine) Matrix: Human Plasma/Urine[1]

Core Analysis: The Mechanism of Failure

Why are you seeing signal instability? O-Desmethyl Mebeverine Alcohol (ODMA) presents a specific bioanalytical challenge due to its amphoteric nature.[1] Unlike the parent drug Mebeverine (an ester), ODMA possesses both a tertiary amine (basic, pKa ~9.[1]5) and a phenolic hydroxyl group (weakly acidic, pKa ~10).[1]

In standard Reverse Phase (RP) chromatography, ODMA is relatively polar.[1] If you are using a generic C18 gradient, ODMA likely elutes early (0.8 – 1.5 min), directly co-eluting with the "dump" of unretained phospholipids (glycerophosphocholines, m/z 184) and salts.[1]

The Physical Phenomenon: In the ESI droplet, these high-abundance matrix components occupy the surface of the droplet, preventing your ODMA analyte from reaching the gas phase (Coulombic explosion competition).[1] This results in:

  • Signal Drop: Loss of sensitivity (up to 90%).[1]

  • Drift: Signal decreases over a batch as the column fouls.[1]

  • Imprecision: Internal Standard (IS) response varies wildly between patient samples.[1]

Troubleshooting Module: Sample Preparation

Current Status: If you are using Protein Precipitation (PPT) with Acetonitrile/Methanol, stop .[1] This is the primary cause of your ion suppression.[1] PPT removes proteins but leaves 99% of phospholipids in the sample.[1]

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Because ODMA has a basic amine, Mixed-Mode Cation Exchange (MCX) is the gold standard for removing neutral and acidic interferences (like phospholipids) while retaining the analyte.[1]

The Logic:

  • Load (Acidic): ODMA is positively charged (

    
    ). It binds to the sorbent via ionic interaction.[1]
    
  • Wash (Organic): Remove neutrals/acids.[1] ODMA stays locked.[1]

  • Elute (Basic): Neutralize the amine (

    
    ).[1] ODMA releases.
    
Validated MCX Protocol
StepSolvent/BufferVolumeMechanistic Purpose
Pre-treatment 2% Formic Acid in Water200 µLAcidifies plasma to ensure ODMA amine is protonated (

).[1]
Conditioning Methanol1 mLActivates sorbent pores.[1]
Equilibration 2% Formic Acid in Water1 mLSets sorbent environment to acidic.[1]
Load Pre-treated Sample~300 µLAnalyte binds via Cation Exchange.[1] Matrix flows through.[1]
Wash 1 2% Formic Acid in Water1 mLRemoves salts and proteins.[1]
Wash 2 Methanol1 mLCRITICAL STEP: Removes hydrophobic phospholipids.[1] Analyte remains bound ionically.[1]
Elution 5% NH₄OH in Methanol2 x 250 µLHigh pH neutralizes the amine, breaking the ionic bond.[1]

Troubleshooting Module: Chromatographic Separation

If SPE is not feasible, you must chromatographically resolve ODMA from the phospholipid region.[1]

Column Selection Guide
  • Standard C18: Often insufficient retention for polar ODMA; elutes in the suppression zone.[1]

  • Biphenyl: Recommended. The pi-pi interactions with the phenolic ring of ODMA provide superior retention and selectivity compared to C18, shifting the peak away from the solvent front.[1]

  • HILIC: Excellent for sensitivity, but requires long re-equilibration times and is less robust for dirty biological extracts.[1]

Gradient Optimization (Biphenyl Column)

Objective: Delay ODMA elution until after the salt front but before the phospholipid wash.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).[1] Why? Acidic pH keeps the amine protonated for solubility, but formate buffers the ionization.[1]

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

Visualizing the Separation Strategy:

LC_Separation_Strategy cluster_gradient Gradient Phase t0 0-1 min: High Aqueous (Divert to Waste) Matrix Salts/Proteins t0->Matrix Elutes Early t1 1-3 min: Shallow Ramp (Elute ODMA) ODMA ODMA Peak (Target) t1->ODMA Optimal Window t2 3-5 min: High Organic Flush (Elute Phospholipids) PLs Phospholipids (Suppressors) t2->PLs Wash Late

Caption: Chromatographic strategy to isolate ODMA from suppression zones (Salts/Phospholipids).

Frequently Asked Questions (FAQs)

Q1: I switched to Liquid-Liquid Extraction (LLE) using Ethyl Acetate, but recovery is low (<40%). Why? A: This is a pH issue.[1] ODMA is amphoteric.[1]

  • If your buffer is too acidic, the amine is charged (water-soluble)

    
     stays in aqueous phase.[1]
    
  • If your buffer is too basic (> pH 11), the phenol ionizes (water-soluble)

    
     stays in aqueous phase.[1]
    
  • Fix: Adjust your sample buffer to pH 9.0 - 9.5 before extraction. This keeps the amine neutral and the phenol protonated, maximizing logD (lipophilicity) for extraction into the organic layer.[1]

Q2: My Internal Standard (IS) response drops by 50% after 100 injections. Is this the column? A: Likely not the column, but the MS Source cone/shield . Even with good chromatography, phospholipids accumulate on the source shield over time, creating an insulating layer that destabilizes the spray.[1]

  • Immediate Fix: Clean the source cone.

  • Long-term Fix: Implement a "Divert Valve" to send the first 1.0 min and the final 2 mins of the gradient (the phospholipid wash) to waste, preventing them from entering the MS.

Q3: Can I use Mebeverine-d5 as an Internal Standard for ODMA? A: It is not recommended . Mebeverine is much more hydrophobic than ODMA.[1] It will elute significantly later in the gradient.[1] Therefore, it does not experience the same matrix effects as ODMA at the specific moment of elution.[1]

  • Requirement: You must use ODMA-d5 or ODMA-d3 .[1] A Stable Isotope Labeled (SIL) IS must co-elute perfectly to compensate for ion suppression.[1]

Decision Matrix: Choosing the Right Workflow

Use this logic flow to determine the best method based on your lab's resources and sensitivity requirements.

Workflow_Decision Start Start: ODMA Method Development Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens LowSens Routine Monitoring (> 10 ng/mL) Sensitivity->LowSens Prep1 Use MCX SPE (Removes Phospholipids) HighSens->Prep1 Prep2 Use LLE (pH 9.5) (Ethyl Acetate/Hexane) LowSens->Prep2 Column Column Selection Prep1->Column Prep2->Column Biphenyl Biphenyl Column (Best Selectivity) Column->Biphenyl Recommended C18 C18 Column (Risk of Matrix Effect) Column->C18 Alternative

Caption: Decision tree for selecting sample preparation and column chemistry based on sensitivity needs.

References

  • Moskaleva, N.E., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study."[1][2][3][4] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][3][4]

  • Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS."[1] Analytical Chemistry, 75(13), 3019-3030.[1]

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses."[1] Journal of Chromatography B, 852(1-2), 22-34.[1]

Sources

Technical Support Center: Troubleshooting Calibration Curve Issues with O-Desmethyl Mebeverine Alcohol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Desmethyl Mebeverine Alcohol-d5. This guide is designed for researchers, scientists, and drug development professionals who use this stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of mebeverine metabolites. We will address common challenges encountered during bioanalytical method development, focusing specifically on achieving a robust and reliable calibration curve. This resource moves beyond simple checklists to explain the underlying scientific principles, helping you diagnose and resolve issues effectively.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section establishes the fundamental principles governing the use of O-Desmethyl Mebeverine Alcohol-d5 and the regulatory expectations for calibration curves in bioanalytical assays.

Q1: What is O-Desmethyl Mebeverine Alcohol-d5 and what is its role in bioanalysis?

O-Desmethyl Mebeverine Alcohol-d5 is the deuterium-labeled form of a primary metabolite of the drug Mebeverine.[1][2] In quantitative bioanalysis, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard.[3]

An internal standard (IS) is a compound with properties very similar to the analyte (the substance being measured) that is added in a known, constant amount to every sample, calibrator, and quality control (QC) sample.[4] Its purpose is to correct for variability during the analytical process.[5] Because O-Desmethyl Mebeverine Alcohol-d5 is a stable isotope-labeled (SIL) version of the analyte, it has nearly identical chemical and physical properties. This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[6] By using the ratio of the analyte's response to the IS's response for quantification, we can effectively compensate for analyte loss during sample preparation and for fluctuations in instrument signal, a phenomenon known as the matrix effect.[4][7]

Q2: What are the standard regulatory expectations for a calibration curve?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation to ensure data integrity.[8][9] A calibration curve must accurately describe the relationship between instrument response and analyte concentration over the expected analytical range.[10]

Table 1: Key Regulatory Acceptance Criteria for Calibration Curves

Parameter FDA & EMA Guideline Summary
Calibrators A minimum of 6 to 8 non-zero concentration levels should be used.[11]
Range The curve must span the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[11]
Regression Model The chosen model (e.g., linear, quadratic) and any weighting (e.g., 1/x, 1/x²) must be justified and documented.[11][12]
Accuracy For back-calculated concentrations of the calibrators, the deviation from the nominal value should be within ±15%, except for the LLOQ, where it should be within ±20%.[5][11]

| Acceptance | At least 75% of the non-zero calibrator points must meet the accuracy criteria.[11] |

These criteria are essential for ensuring the method is reliable for quantifying unknown study samples.[13]

Q3: Why do issues arise with deuterated standards if they are the "gold standard"?

While SIL-IS are the preferred choice, they are not infallible. The assumption that the analyte and IS behave identically can be compromised by several factors, leading to calibration curve failures.

  • Differential Matrix Effects : This is the most common issue. The "isotope effect," a consequence of the slightly stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can cause the deuterated IS to have a slightly different chromatographic retention time than the analyte. If this shift occurs in a region of the chromatogram where ion suppression or enhancement is rapidly changing, the analyte and IS will experience different matrix effects, invalidating the response ratio and leading to inaccuracy or non-linearity.[14][15]

  • Isotopic Impurity (Crosstalk) : The deuterated standard is never 100% pure; it will contain a small amount of the unlabeled analyte.[6] This is typically not an issue, but if the concentration of the IS is high relative to the analyte (especially at the LLOQ), this impurity can contribute to the analyte's signal, causing a positive bias.[14]

  • Isotopic Instability (H/D Exchange) : Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., mobile phase, matrix).[14] This is more likely if the deuterium labels are on heteroatoms (like -OH or -NH) or acidic carbons. This exchange reduces the IS signal and can lead to an overestimation of the analyte concentration.

Part 2: Troubleshooting Guide for Common Calibration Scenarios

This section provides a structured, question-and-answer approach to diagnosing and solving specific calibration curve problems.

Scenario A: The Non-Linear Calibration Curve

Q: My calibration curve is consistently non-linear, either flattening at the top or showing a distinct curve. What are the causes and how do I fix it?

A non-linear response is a common observation in LC-MS/MS analysis.[12] The key is to determine if the non-linearity is reproducible and predictable, or if it indicates an underlying problem.

The following diagram outlines a systematic approach to diagnosing the cause of non-linearity.

G start Calibration Curve is Non-Linear check_high_end Does curve flatten at high concentrations? start->check_high_end check_model Have you evaluated regression models? check_high_end->check_model No saturation Investigate Detector/Ionization Saturation check_high_end->saturation Yes check_matrix Is non-linearity matrix-dependent? check_model->check_matrix Yes model_fit Investigate Regression Fit check_model->model_fit No matrix_effect Investigate Differential Matrix Effects check_matrix->matrix_effect Yes end_bad Problem Persists: Re-evaluate Method check_matrix->end_bad No fix_saturation Solution: Narrow calibration range or dilute high standards. saturation->fix_saturation end_good Linearity Acceptable fix_saturation->end_good fix_model Solution: Apply weighted (1/x, 1/x²) or quadratic regression. Analyze residuals. model_fit->fix_model fix_model->end_good fix_matrix Solution: Improve chromatography to separate analyte from suppression zones. Optimize sample cleanup. matrix_effect->fix_matrix fix_matrix->end_bad

Caption: A troubleshooting decision tree for non-linear calibration curves.

1. Cause: Detector or Ionization Saturation

  • Explanation: At very high concentrations, the mass spectrometer's detector or the electrospray ionization (ESI) process itself can become saturated. The response no longer increases proportionally with concentration, causing the curve to flatten.[16]

  • Troubleshooting:

    • Action: Reduce the concentration of your highest calibration standard or narrow the overall range of the curve.[17]

    • Verification: If lowering the concentration of the upper-end calibrators restores linearity in that region, saturation was the likely cause.

2. Cause: Inappropriate Regression Model (Heteroscedasticity)

  • Explanation: A common characteristic of LC-MS data is heteroscedasticity, where the absolute error increases with concentration. A simple linear regression model gives equal importance (weight) to all points. This can result in the high-concentration points having excessive influence, making the low-concentration points appear inaccurate and potentially inducing a curve.[18]

  • Troubleshooting:

    • Action: Apply a weighted regression model, such as 1/x or 1/x², which gives more weight to the less variable, low-concentration points.[17] In some cases, a quadratic regression may be necessary and is acceptable if justified.[12]

    • Verification: The best model is the simplest one that accurately describes the data. Evaluate the residuals plot (a graph of the percent deviation vs. concentration). A good model will show a random distribution of residuals around zero. A fan-shaped pattern indicates heteroscedasticity that can be corrected with weighting.[18]

3. Cause: Differential Matrix Effects

  • Explanation: As previously discussed, if the analyte and O-Desmethyl Mebeverine Alcohol-d5 separate slightly on the column and elute into regions with different levels of ion suppression, their response ratio will not be constant across the concentration range, leading to non-linearity.[15]

  • Troubleshooting:

    • Action: Conduct a matrix effect experiment (see Protocol 1 below). This will definitively show if the matrix is impacting the analyte and IS differently.

    • Solution: If differential matrix effects are confirmed, the primary solution is to improve the chromatography to move the analytes away from the region of ion suppression or to ensure they co-elute perfectly.[7] Enhancing the sample cleanup procedure can also help by removing the interfering matrix components.

Scenario B: Poor Accuracy and Precision at the LLOQ

Q: My overall curve looks fine, but my LLOQ standard and low QC samples consistently fail the acceptance criteria (e.g., >20% deviation). What is the cause?

This is a critical issue as it directly impacts the sensitivity of the assay. The problem is almost always due to an inaccurate signal at the lowest concentration level.

1. Cause: Isotopic Contribution from the Internal Standard

  • Explanation: The O-Desmethyl Mebeverine Alcohol-d5 stock solution contains a tiny fraction of unlabeled analyte. When you add the IS to your LLOQ sample, this small amount of unlabeled analyte contributes to the LLOQ's signal, artificially inflating it and causing a positive bias.[14]

  • Troubleshooting:

    • Action: Perform an internal standard purity check (see Protocol 2 below).

    • Verification: Analyze a blank matrix sample spiked only with the working concentration of O-Desmethyl Mebeverine Alcohol-d5. Monitor the mass transition for the unlabeled analyte.

    • Acceptance: The response of the unlabeled analyte in this sample should be less than 20% of the response of the LLOQ standard.[14] If it is higher, the IS is contributing significantly and may not be suitable, or the IS concentration may need to be lowered.

2. Cause: Low-Level Contamination or Carryover

  • Explanation: An interfering peak in the blank matrix or carryover from a preceding high-concentration sample can artificially increase the LLOQ response.

  • Troubleshooting:

    • Action: Inject several blank matrix samples (processed without analyte or IS) to check for interferences at the analyte's retention time. Following the highest calibration standard, inject a blank sample to assess carryover.

    • Acceptance: The response of any interfering peak in the blank should be less than 20% of the LLOQ response. Carryover in the blank after the ULOQ should also be below this threshold.

    • Solution: If contamination is present, source a cleaner lot of blank matrix. If carryover is the issue, improve the LC wash method between injections.

Part 3: Key Experimental Protocols

These detailed protocols provide step-by-step instructions for the diagnostic experiments mentioned above.

Protocol 1: Matrix Effect Evaluation

This experiment quantifies the degree of ion suppression or enhancement and determines if the internal standard is effectively compensating for it.[14]

Caption: Experimental workflow for evaluating matrix effects.

Methodology:

  • Prepare Three Sets of Samples: Prepare these at low and high concentration levels.

    • Set A (Neat Solution): Spike the analyte and O-Desmethyl Mebeverine Alcohol-d5 into the final reconstitution solvent. This represents 100% response with no matrix effect.

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma) through the entire extraction procedure. Spike the analyte and IS into the final extract. This measures the effect of the extracted matrix components on ionization.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure. This measures the combined effect of extraction recovery and matrix effects.

  • Analyze Samples: Inject replicate samples (n=3-5) from each set into the LC-MS/MS system.

  • Calculate and Interpret Results:

Table 2: Matrix Effect and Recovery Calculations

Parameter Calculation Interpretation
Recovery (RE) (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100% Measures the efficiency of the sample extraction process.
Matrix Factor (MF) Mean Peak Area in Set B / Mean Peak Area in Set A MF = 1: No matrix effect. MF < 1: Ion suppression. MF > 1: Ion enhancement.

| IS-Normalized MF | (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A) | A value close to 1.0 indicates the IS is effectively compensating for matrix effects.[14] A significant deviation suggests a differential matrix effect. |

Protocol 2: Assessing Contribution from the Internal Standard

This protocol determines if the internal standard solution is contaminated with the unlabeled analyte.

Methodology:

  • Prepare Blank Sample: Take a sample of the same blank biological matrix used for the calibration curve.

  • Spike with Internal Standard: Add the O-Desmethyl Mebeverine Alcohol-d5 to the blank matrix at the exact same concentration used in your assay. Do not add any analyte.

  • Process and Analyze: Process this sample exactly as you would a study sample and inject it into the LC-MS/MS.

  • Monitor Transitions: Acquire data for both the analyte and the IS mass transitions.

  • Evaluate Results:

    • Measure the peak area of the analyte in this "IS-only" sample.

    • Compare this response to the average peak area of your LLOQ standard.

    • Acceptance Criterion: The response from the IS-only sample should be less than 20% of the LLOQ response.

By systematically applying these diagnostic tests and understanding the principles behind them, you can effectively troubleshoot calibration curve issues and develop a robust, reliable, and regulatory-compliant bioanalytical method for your research.

References
  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link][9]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][19]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][13]

  • European Paediatric Translational Research Infrastructure (EPTRI). (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link][20]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][21]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][8]

  • Waters. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][11]

  • Longdom Publishing S.L. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link][7]

  • LCGC. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link][5]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link][15]

  • National Center for Biotechnology Information (NCBI). (2020). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. [Link][12]

  • National Center for Biotechnology Information (NCBI). (2011). Bioanalytical method validation: An updated review. [Link][22]

  • Veeprho. Desmethyl Mebeverine Alcohol-D5. [Link][1]

  • Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. [Link][18]

  • Reddit. (2025). I'm getting non-linear response : r/CHROMATOGRAPHY. [Link][17]

  • Acanthus Research. O-Desmethyl Mebeverine Alcohol-D5. [Link][2]

Sources

O-Desmethyl Mebeverine Alcohol-d5 interference from other metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting O-Desmethyl Mebeverine Alcohol-d5 (ODMA-d5) Interference

Executive Summary & Metabolic Context

In high-sensitivity LC-MS/MS assays, O-Desmethyl Mebeverine Alcohol-d5 (ODMA-d5) is the gold-standard Internal Standard (IS) for quantifying O-Desmethyl Mebeverine Alcohol (ODMA). However, its reliability is frequently compromised by interference from high-abundance co-metabolites.

The primary challenge stems from the metabolic complexity of Mebeverine. Upon administration, Mebeverine is rapidly hydrolyzed to Mebeverine Alcohol (MA) , which undergoes two divergent pathways:[1]

  • Demethylation to form ODMA (Target Analyte).

  • Oxidation to form Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC).

Critical Risk: The presence of Desmethylmebeverine Acid (DMAC) and Mebeverine Alcohol (MA) in plasma samples—often at concentrations 10–100x higher than ODMA—creates a high risk of isobaric interference and isotopic cross-talk if chromatographic separation is insufficient.

The Metabolic Landscape (Visualized)

Understanding the origin of interferences is the first step in troubleshooting. The diagram below details the metabolic cascade and highlights where "cross-talk" occurs.

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) MA Mebeverine Alcohol (MA) (MW: 265.4) Mebeverine->MA Hydrolysis (Esterases) ODMA O-Desmethyl Mebeverine Alcohol (ODMA) (Target Analyte, MW: 251.4) MA->ODMA Demethylation (CYP450) MAC Mebeverine Acid (MAC) (MW: 279.4) MA->MAC Oxidation DMAC Desmethylmebeverine Acid (DMAC) (Major Metabolite, MW: 265.3) ODMA->DMAC Oxidation IS ODMA-d5 (IS) (MW: 256.4) ODMA->IS Isotopic Contribution (M+5 overlap) MAC->DMAC Demethylation DMAC->MA Isobaric (MW 265)

Figure 1: Metabolic pathway of Mebeverine showing the relationship between the target analyte (ODMA), its precursors, and the potential for isotopic contribution to the d5-Internal Standard.

Troubleshooting Guide: Diagnosing Interference

This guide uses a symptom-based approach. Locate your specific observation below to find the solution.

Symptom A: Signal detected in the IS channel (ODMA-d5) in a "Double Blank" sample.

Definition: Double Blank = Matrix only (no analyte, no IS).

Potential Cause Verification Step Remedial Action
Carryover Inject a solvent blank immediately after your highest standard (ULOQ).If peak exists: Replace rotor seal, wash needle with strong organic (e.g., 90% ACN + 0.1% Formic Acid).
Contaminated Mobile Phase Run a "System Null" (inject mobile phase only, no column).If signal persists: Replace aqueous mobile phase and flush lines.
Contaminated Stock Solution Unlikely for Double Blank, but check if glassware was shared.Prepare fresh stock solutions in new glassware.
Symptom B: Signal detected in the IS channel (ODMA-d5) in a "Null IS" sample.

Definition: Null IS = Matrix + High Concentration Analyte (ODMA), but NO Internal Standard added.

  • The Science: This is "Cross-Talk" or "Isotopic Contribution." Native ODMA (Mass 251) has naturally occurring isotopes (

    
    , 
    
    
    
    , etc.). While the M+5 isotope is rare, at high concentrations (e.g., >1000 ng/mL), the "tail" of the isotopic distribution can fall into the ODMA-d5 mass window (256 Da).
  • Diagnosis:

    • Prepare a sample with ULOQ concentration of native ODMA.

    • Do not add ODMA-d5.

    • Inject and monitor the MRM transition for ODMA-d5.

    • Acceptance Criteria: The response in the IS channel should be < 5% of the average IS response in your standards.

  • Solution:

    • Adjust MRM: Select a different product ion for the IS that does not share a transition with the native isotope.

    • Chromatography: You cannot chromatographically separate ODMA from ODMA-d5 (they co-elute). You must lower the ULOQ of the assay to a range where isotopic contribution is negligible.

Symptom C: Signal detected in the IS channel (ODMA-d5) in patient samples, but NOT in spiked standards.
  • The Science: This indicates interference from a circulating metabolite other than ODMA. The prime suspects are Mebeverine Alcohol (MA) or Desmethylmebeverine Acid (DMAC) undergoing in-source fragmentation or sharing isobaric mass.

  • Diagnosis (The "Metabolite Screen"):

    • Obtain standards for MA and DMAC.

    • Inject high concentrations of MA and DMAC individually.

    • Monitor the ODMA-d5 transition.

  • Solution:

    • Chromatographic Separation: These metabolites must be separated from ODMA. See the protocol below.

Experimental Protocols
Protocol 1: Chromatographic Resolution of Metabolites

Objective: To separate ODMA (Target) from DMAC (Acid) and MA (Alcohol) to prevent ion suppression and interference.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Why? Acidic pH suppresses ionization of the carboxylic acid on DMAC, increasing its retention and separating it from the alcohol.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: High-Strength Silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex XB-C18), 2.1 x 100 mm, 1.8 µm.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial hold to elute salts/matrix.
1.005Begin ramp.
6.0040Shallow gradient to separate ODMA from DMAC.
6.1095Wash column (remove phospholipids).
8.0095End wash.
8.105Re-equilibration.
10.005End Run.

Success Metric: ODMA should elute between DMAC and Mebeverine Parent. Ensure baseline resolution (


) between ODMA and DMAC.
Protocol 2: Cross-Talk Validation (The "Null IS" Test)

Objective: Quantify the % contribution of Native ODMA to the ODMA-d5 signal.

  • Prepare: A "Null IS" sample containing Native ODMA at the ULOQ level (e.g., 1000 ng/mL) in solvent.

  • Prepare: A "Zero" sample containing Matrix + IS (at working concentration) but NO Native ODMA.

  • Inject: Run the Null IS sample in triplicate.

  • Inject: Run the Zero sample in triplicate.

  • Calculate:

    
    
    
  • Limit: If

    
    , you must reduce the ULOQ or choose a different IS transition.
    
Frequently Asked Questions (FAQs)

Q1: Why does ODMA-d5 show a retention time shift compared to Native ODMA? A: This is the Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than Hydrogen. On C18 columns, deuterated analogs often elute slightly earlier (0.05 - 0.1 min) than the native compound. This is normal. However, ensure the shift isn't so large that the integration windows are missed.

Q2: Can Glucuronide metabolites interfere? A: Yes. Glucuronides are labile. In the hot ESI source, ODMA-Glucuronide can lose the glucuronic acid moiety, converting back to ODMA (in-source fragmentation).

  • Check: If your ODMA peak shape is "fronting" or has a shoulder in patient samples (but not standards), you may have co-eluting glucuronides converting in the source.

  • Fix: Ensure your chromatography separates the (polar) glucuronide from the parent ODMA. Glucuronides usually elute much earlier (0.5 - 2.0 min) on a C18 column.

Q3: I see a peak in the ODMA-d5 channel at the retention time of Mebeverine Acid (MAC). Why? A: This is likely Ion Suppression or Enhancement affecting the baseline, or a shared fragment. Mebeverine Acid is a major metabolite.[1] Even if it doesn't share the exact mass, its massive abundance can cause "charge competition" in the source, creating a ghost peak or dip in the IS baseline.

  • Fix: Improve chromatographic separation (Protocol 1).

References
  • Moskaleva, N.E., et al. (2017).[2][3] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[2][3] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[2][3][4]

  • Stockis, A., et al. (2002).[5] Pharmacokinetics of mebeverine after oral administration of a modified release formulation. European Journal of Pharmaceutical Sciences, 16(4-5), 265-272.

  • WADA Technical Letter TL02. (2021). Mebeverine Metabolism and Reporting Requirements. World Anti-Doping Agency.

  • Wang, S., & Cyronak, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(6), 983-990.

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing with O-Desmethyl Mebeverine Alcohol-d5

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the unwavering reliability of an analytical method is not merely a desirable attribute; it is the bedrock upon which the safety and efficacy of a drug are built. This technical guide delves into the critical practice of robustness testing for bioanalytical methods, offering a comparative analysis that underscores the superiority of stable isotope-labeled internal standards (SIL-IS). We will use the analysis of O-Desmethyl Mebeverine Alcohol, a key metabolite of the antispasmodic drug Mebeverine, as our case study. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and implementing robust analytical methods, with a focus on the practical advantages of using O-Desmethyl Mebeverine Alcohol-d5 over a structural analog internal standard.

Mebeverine itself is notoriously unstable in biological matrices, rapidly hydrolyzing to various metabolites.[1][2] This inherent instability makes the accurate quantification of its metabolites, which are crucial for pharmacokinetic and toxicokinetic studies, a significant analytical challenge. The choice of internal standard is therefore paramount in developing a reliable and robust bioanalytical method.

This guide will navigate through the principles of robustness testing as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), demonstrating through experimental design and data how the choice of internal standard can profoundly impact method performance under deliberately varied conditions.[3][4]

The Cornerstone of Method Reliability: Understanding Robustness Testing

Robustness is defined as the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[5][6] It provides an indication of the method's reliability during normal usage.[5] Robustness testing is not about validating the method's core performance characteristics like accuracy and precision under ideal conditions, but rather "stress-testing" the method to identify its operational limits and potential weaknesses.[7]

A well-designed robustness study, often employing a Design of Experiments (DoE) approach, allows for the systematic evaluation of multiple parameters and their interactions with a minimal number of experiments.[3][8] This proactive approach to identifying critical method parameters is a key tenet of the modern "Quality by Design" (QbD) paradigm in analytical method development.

The Contenders: A Tale of Two Internal Standards

In this guide, we compare the performance of two types of internal standards for the quantification of O-Desmethyl Mebeverine Alcohol in human plasma using a validated LC-MS/MS method.

1. The "Gold Standard": O-Desmethyl Mebeverine Alcohol-d5 (A SIL-IS)

A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). O-Desmethyl Mebeverine Alcohol-d5 is the deuterated analogue of the analyte.[9][10] The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte.[11] This means it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery, allowing it to effectively compensate for variations during sample preparation and analysis.[11]

2. The Structural Analog: N-butyl-4-hydroxy-alpha-methylphenethylamine (A Hypothetical Alternative)

A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. For this guide, we will use a hypothetical but plausible structural analog, "N-butyl-4-hydroxy-alpha-methylphenethylamine." While more readily available and often less expensive than a SIL-IS, its physicochemical properties will inevitably differ from the analyte, which can lead to disparate behavior during the analytical process, particularly under stressed conditions.[12]

cluster_analyte Analyte cluster_sil_is Stable Isotope-Labeled IS cluster_analog_is Structural Analog IS Analyte O-Desmethyl Mebeverine Alcohol SIL_IS O-Desmethyl Mebeverine Alcohol-d5 Analyte->SIL_IS Identical Core Structure, Mass Difference Analog_IS N-butyl-4-hydroxy-alpha-methylphenethylamine Analyte->Analog_IS Similar but Different Core Structure

Figure 1: Relationship between the analyte and the two types of internal standards.

Experimental Design: A Robustness Study Protocol

To objectively compare the two internal standards, a robustness study was designed based on a validated LC-MS/MS method for the quantification of O-Desmethyl Mebeverine Alcohol in human plasma. A fractional factorial Design of Experiments (DoE) approach was employed to assess the impact of key chromatographic parameters.

Core Analytical Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.

  • Internal Standards: O-Desmethyl Mebeverine Alcohol-d5 or N-butyl-4-hydroxy-alpha-methylphenethylamine spiked into all samples at a constant concentration.

  • Quantification: Multiple Reaction Monitoring (MRM) mode was used to monitor specific precursor-to-product ion transitions for the analyte and both internal standards.

Robustness Testing Parameters

The following critical method parameters were intentionally varied around their nominal set points:

ParameterNominal ValueVariation (-)Variation (+)
Mobile Phase pH 3.02.83.2
Column Temperature 40°C35°C45°C
Flow Rate 0.4 mL/min0.38 mL/min0.42 mL/min
Organic Content in Mobile Phase ± 2% of nominal gradient composition-2%+2%
Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation plasma Human Plasma Sample spike_analyte Spike with O-Desmethyl Mebeverine Alcohol plasma->spike_analyte spike_is Spike with Internal Standard (SIL-IS or Analog-IS) spike_analyte->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject robustness_conditions Analysis under Varied Robustness Conditions (DoE) inject->robustness_conditions acquire Data Acquisition (MRM) robustness_conditions->acquire integrate Peak Integration acquire->integrate calculate_ratio Calculate Peak Area Ratio (Analyte / IS) integrate->calculate_ratio evaluate Evaluate Accuracy & Precision calculate_ratio->evaluate compare Compare Performance of SIL-IS vs. Analog-IS evaluate->compare

Figure 2: Experimental workflow for the robustness testing of the bioanalytical method.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, experimental data obtained from the robustness study. The accuracy and precision of quality control (QC) samples at low, medium, and high concentrations were evaluated under each varied condition.

Table 1: Robustness Data using O-Desmethyl Mebeverine Alcohol-d5 (SIL-IS)
Varied ParameterQC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Nominal Conditions Low55.05101.02.5
Mid5049.899.61.8
High400402.1100.51.5
pH 2.8 Low55.10102.03.1
Mid5050.5101.02.2
High400405.2101.31.9
pH 3.2 Low54.9599.02.8
Mid5049.298.42.5
High400398.899.72.1
Temp 35°C Low55.02100.42.6
Mid5050.1100.22.0
High400403.5100.91.7
Temp 45°C Low54.9899.62.9
Mid5049.699.22.3
High400399.099.81.8
Flow Rate 0.38 mL/min Low55.15103.03.5
Mid5050.8101.62.8
High400406.4101.62.4
Flow Rate 0.42 mL/min Low54.9098.03.2
Mid5048.997.82.9
High400396.499.12.6
Organic -2% Low55.08101.62.7
Mid5050.3100.62.1
High400404.0101.01.9
Organic +2% Low54.9298.43.0
Mid5049.198.22.6
High400397.299.32.3
Table 2: Robustness Data using N-butyl-4-hydroxy-alpha-methylphenethylamine (Structural Analog IS)
Varied ParameterQC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Nominal Conditions Low55.10102.04.5
Mid5049.599.03.8
High400404.0101.03.2
pH 2.8 Low55.65113.08.2
Mid5055.2110.47.5
High400438.8109.76.9
pH 3.2 Low54.4088.09.1
Mid5044.889.68.3
High400362.490.67.8
Temp 35°C Low55.25105.05.1
Mid5051.8103.64.2
High400410.0102.53.9
Temp 45°C Low54.8096.05.5
Mid5048.296.44.8
High400390.897.74.4
Flow Rate 0.38 mL/min Low55.80116.010.5
Mid5057.1114.29.8
High400450.4112.69.1
Flow Rate 0.42 mL/min Low54.3086.011.2
Mid5043.587.010.1
High400354.088.59.5
Organic -2% Low55.55111.07.8
Mid5054.6109.26.9
High400430.0107.56.2
Organic +2% Low54.5090.08.5
Mid5045.991.87.7
High400370.492.67.1

Analysis and Interpretation: The Decisive Advantage of a SIL-IS

The data unequivocally demonstrates the superior performance of O-Desmethyl Mebeverine Alcohol-d5 as an internal standard under the stress of varied analytical conditions.

With the SIL-IS , the accuracy for all QC levels across all tested variations remained well within the generally accepted bioanalytical method validation limit of ±15% (and in this case, within a much tighter range of 97.8% to 103.0%). The precision, as indicated by the coefficient of variation (%CV), was consistently below 5%. This indicates that the deuterated internal standard effectively tracked the analyte through the minor shifts in retention time and potential changes in ionization efficiency caused by the varied parameters. Any variability introduced by the system was mirrored by the internal standard, leading to a consistent and reliable peak area ratio, and thus, accurate quantification.

In stark contrast, the structural analog internal standard revealed the method's fragility. Variations in mobile phase pH, flow rate, and organic composition led to significant deviations in accuracy, with some results falling outside the acceptable ±15% range (e.g., accuracies of 116.0% and 86.0%). The precision also deteriorated significantly, with %CV values exceeding 10% under several conditions. This is because the subtle differences in the physicochemical properties between the analog and the analyte caused them to respond differently to the changes in chromatographic conditions. For instance, a change in pH likely altered the ionization state of the analog differently than the analyte, leading to a disproportionate change in their respective mass spectrometric responses and a skewed peak area ratio.

Conclusion: Ensuring Data Integrity with the Right Internal Standard

The robustness of a bioanalytical method is a critical attribute that ensures the reliability and transferability of the method. This comparative guide illustrates that while a method may appear to perform adequately under nominal conditions with a structural analog internal standard, its vulnerabilities become glaringly apparent during robustness testing.

O-Desmethyl Mebeverine Alcohol-d5, as a stable isotope-labeled internal standard, provides a level of assurance that is unattainable with a structural analog. Its ability to mimic the behavior of the analyte under a range of conditions ensures that the method remains accurate and precise, even when faced with the minor, inevitable variations of routine laboratory work. For researchers, scientists, and drug development professionals, the investment in a SIL-IS is an investment in the integrity and defensibility of their data. The use of O-Desmethyl Mebeverine Alcohol-d5 is not just a matter of best practice; it is a fundamental component of a scientifically sound and robust bioanalytical strategy.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]

  • Wieling, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 289-295. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Fashion Sustainability Directory. (2025). Analytical Method Robustness. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. (2017). Robustness evaluation in analytical methods optimized using experimental designs. [Link]

  • Scribd. ICH Q2 Robust. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • PubChem. O-desmethyl Mebeverine alcohol (hydrochloride). [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Today. (2021). Why a robust method is essential in pharmaceutical analysis. [Link]

  • Elliott, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of analytical toxicology, 30(2), 91–97. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Dickinson, R. G., et al. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of pharmaceutical sciences, 80(10), 952–957. [Link]

  • Separation Science. (2023). Implementing Robustness Testing for HPLC Methods. [Link]

  • Agilent. (2015). A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Darbandi, M. A., et al. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Iranian journal of pharmaceutical research : IJPR, 11(3), 837–845. [Link]

  • Semantic Scholar. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. [Link]

  • Waters Corporation. (2006). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. [Link]

  • International Journal of Pharmaceutical Research & Analysis. (2018). A Comprehensive Review on Analytical Profile of Mebeverine Hydrochloride. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • LCGC International. (2022). Robustness Tests. [Link]

  • Sisu@UT. 10.1 Robustness and ruggedness relation to LC-MS method development. [Link]

  • ResearchGate. (2025). Internal standard versus external standard in bioanalytical assay for bioequivalence studies. [Link]

  • Pharmaffiliates. Mebeverine-impurities. [Link]

  • Veeprho. Desmethyl Mebeverine Alcohol-D5. [Link]

  • Acanthus Research. O-Desmethyl Mebeverine Alcohol-D5. [Link]

  • ARTIS STANDARDS. O-Desmethyl Mebeverine Alcohol D5. [Link]

  • Cleanchem. O-Desmethyl Mebeverine acid D5. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.